Fmoc-beta-alanyl-L-proline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c26-21(25-13-5-10-20(25)22(27)28)11-12-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,24,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMPGGPDZCPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Fmoc-beta-alanyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-alanyl-L-proline is a dipeptide derivative of significant interest in the fields of peptide chemistry, drug discovery, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications. The molecule incorporates three key structural features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the non-proteinogenic amino acid beta-alanine, and the proteinogenic imino acid L-proline. This unique combination imparts specific conformational and stability characteristics to the molecule, making it a valuable building block in the synthesis of peptidomimetics and other complex organic structures.
Core Chemical Properties
The chemical and physical properties of this compound are largely derived from its constituent components. Below is a summary of the known properties of Fmoc-beta-alanine and L-proline, which are foundational to understanding the properties of the final dipeptide.
Table 1: Physicochemical Properties of Fmoc-beta-alanine and L-proline
| Property | Fmoc-beta-alanine | L-proline |
| Molecular Formula | C₁₈H₁₇NO₄ | C₅H₉NO₂ |
| Molecular Weight | 311.33 g/mol | 115.13 g/mol |
| Appearance | White to off-white powder or crystalline powder | Colorless to white crystals or crystalline powder |
| Melting Point | 142-150 °C | 205–228 °C (decomposes) |
| Solubility | Soluble in DMF, NMP, and aqueous base. Sparingly soluble in water. | Soluble in water (162 g/L). Insoluble in ethanol, diethyl ether, and n-butanol. |
| CAS Number | 35737-10-1 | 147-85-3 |
Note: The properties of the final dipeptide, this compound, can be expected to be a composite of these values, with a molecular formula of C₂₃H₂₄N₂O₅ and a molecular weight of 408.45 g/mol .
Table 2: Spectroscopic Data for Precursors
| Spectroscopic Data | Fmoc-beta-alanine | L-proline |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~12.2 (s, 1H, COOH), ~7.9 (d, 2H, Fmoc), ~7.7 (d, 2H, Fmoc), ~7.4 (t, 2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~4.3 (d, 2H, Fmoc-CH₂), ~4.2 (t, 1H, Fmoc-CH), ~3.2 (q, 2H, N-CH₂), ~2.4 (t, 2H, CH₂-COOH) | ~4.1 (t, 1H, α-CH), ~3.3 (m, 2H, δ-CH₂), ~2.3 (m, 1H, β-CH), ~2.0 (m, 2H, γ-CH₂), ~1.9 (m, 1H, β'-CH) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | ~173 (C=O, acid), ~156 (C=O, Fmoc), ~144, ~141, ~128, ~127, ~125, ~120 (Fmoc aromatic C), ~65 (Fmoc-CH₂), ~47 (Fmoc-CH), ~36 (N-CH₂), ~34 (CH₂-COOH) | ~174 (C=O), ~61 (α-C), ~46 (δ-C), ~30 (β-C), ~24 (γ-C) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3000-2500 (O-H), ~1740 (C=O, urethane), ~1690 (C=O, acid), ~1530 (N-H bend) | ~3400-2500 (O-H, N-H), ~1620 (C=O), ~1450 (CH₂ bend) |
Note: The presented spectroscopic data are approximate and can vary based on the solvent and experimental conditions. The spectrum of the final dipeptide will exhibit a combination of these signals, with characteristic shifts indicating the formation of the amide bond.
Experimental Protocols
Synthesis of this compound (Solution-Phase)
A general method for the synthesis of this compound in solution phase involves the coupling of Fmoc-beta-alanine to the secondary amine of L-proline using a suitable coupling agent.
Materials:
-
Fmoc-beta-alanine
-
L-proline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Fmoc-beta-alanine: Dissolve Fmoc-beta-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of DMF or DCM. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: In a separate flask, dissolve L-proline (1.2 equivalents) in a mixture of water and dioxane, and add a base such as sodium carbonate to deprotonate the carboxylic acid and neutralize the amino acid.[1] Alternatively, for a non-aqueous approach, suspend L-proline methyl or ethyl ester hydrochloride (1.2 equivalents) in anhydrous DCM and add DIPEA (2.5 equivalents) to neutralize the salt and act as a base for the coupling. Cool this solution to 0 °C.
-
Filter the activated Fmoc-beta-alanine solution to remove the DCU precipitate and add the filtrate dropwise to the L-proline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes.[2][3]
References
Synthesis of Fmoc-β-alanyl-L-proline Dipeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the dipeptide Fmoc-β-alanyl-L-proline. The document details the necessary chemical precursors, a generalized solution-phase synthesis protocol, purification methods, and characterization techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis and drug development.
Introduction
Fmoc-protected dipeptides are fundamental building blocks in the solid-phase peptide synthesis (SPPS) of complex peptides and peptidomimetics. The specific dipeptide, Fmoc-β-alanyl-L-proline, incorporates the non-proteinogenic amino acid β-alanine, which can impart unique conformational properties and increased enzymatic stability to the resulting peptides. The proline residue is known to introduce kinks in peptide chains, influencing their three-dimensional structure. This guide outlines a detailed approach to the chemical synthesis of this important dipeptide.
Materials and Reagents
The successful synthesis of Fmoc-β-alanyl-L-proline requires high-purity starting materials and reagents. The following table summarizes the key components for the synthesis.
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier (Example) |
| Fmoc-β-alanine | C₁₈H₁₇NO₄ | 311.33 | 35737-10-1 | Sigma-Aldrich, Novabiochem |
| L-Proline methyl ester hydrochloride | C₆H₁₂ClNO₂ | 165.62 | 2577-48-2 | Sigma-Aldrich, Bachem |
| HBTU | C₁₁H₁₅F₆N₆OP | 379.24 | 94790-37-1 | Sigma-Aldrich, Aapptec |
| HOBt | C₆H₅N₃O | 135.12 | 2592-95-2 | Sigma-Aldrich, ChemPep |
| DIPEA | C₈H₁₉N | 129.24 | 7087-68-5 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Fisher Scientific |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific |
Experimental Protocols
The following sections provide a detailed, generalized protocol for the solution-phase synthesis of Fmoc-β-alanyl-L-proline, followed by deprotection of the methyl ester to yield the final product.
Coupling of Fmoc-β-alanine and L-Proline Methyl Ester
This procedure describes the formation of the peptide bond between Fmoc-β-alanine and the methyl-ester-protected L-proline.
Procedure:
-
To a solution of Fmoc-β-alanine (1.0 eq) in dry dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve L-proline methyl ester hydrochloride (1.0 eq) in dry DCM or DMF and add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride and provide the basic conditions for the coupling reaction.
-
Add the activated Fmoc-β-alanine solution to the L-proline methyl ester solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Fmoc-β-alanyl-L-proline methyl ester.
Saponification of the Methyl Ester
This step involves the hydrolysis of the methyl ester to yield the free carboxylic acid of the dipeptide.
Procedure:
-
Dissolve the crude Fmoc-β-alanyl-L-proline methyl ester in a mixture of methanol or tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-β-alanyl-L-proline.
Purification
The crude dipeptide is purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column packed in a suitable solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate/hexanes.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column with the chosen solvent gradient.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified Fmoc-β-alanyl-L-proline as a white solid.
Characterization Data
The identity and purity of the synthesized Fmoc-β-alanyl-L-proline should be confirmed by various analytical techniques. The following table summarizes expected and literature-derived data for the starting materials and the final product.
| Compound | Technique | Expected/Reported Data |
| Fmoc-β-alanine | ¹H NMR (CDCl₃, 400 MHz) | δ 7.76 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.31 (t, J=7.4 Hz, 2H), 5.35 (br s, 1H), 4.38 (d, J=7.2 Hz, 2H), 4.22 (t, J=7.2 Hz, 1H), 3.46 (q, J=6.3 Hz, 2H), 2.58 (t, J=6.3 Hz, 2H). |
| Melting Point | 143-145 °C | |
| L-Proline | ¹³C NMR (D₂O, 125 MHz) | δ 174.6, 61.0, 46.1, 29.8, 24.2.[1] |
| Fmoc-β-alanyl-L-proline | ¹H NMR | Expected signals for Fmoc, β-alanine, and proline moieties. Specific shifts will depend on the solvent used. |
| ¹³C NMR | Expected signals corresponding to the carbon atoms of the dipeptide. | |
| Mass Spectrometry (ESI-MS) | Calculated for C₂₃H₂₄N₂O₅: m/z 408.17. Expected [M+H]⁺: 409.18, [M+Na]⁺: 431.16. | |
| Purity (HPLC) | ≥95% |
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis workflow and a relevant biological pathway involving β-alanine.
Caption: Solution-phase synthesis workflow for Fmoc-β-alanyl-L-proline.
Caption: Metabolic fate and physiological roles of β-alanine.[2][3][4]
Applications in Drug Development
Dipeptides containing β-alanine are of significant interest in drug development. The incorporation of β-alanine can enhance the metabolic stability of peptides by making them resistant to degradation by certain proteases. Furthermore, the conformational flexibility introduced by the β-amino acid can be exploited to design peptidomimetics with improved binding affinity and selectivity for their biological targets. Proline-rich peptides have been investigated for their antimicrobial properties and their ability to mediate protein-protein interactions.[5][6] The synthesis of Fmoc-β-alanyl-L-proline provides a valuable building block for the exploration of novel peptide-based therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic properties.
Conclusion
This technical guide has provided a detailed, generalized protocol for the synthesis, purification, and characterization of Fmoc-β-alanyl-L-proline. The presented workflow and data serve as a comprehensive resource for chemists and researchers in the field of peptide science. The unique structural features of this dipeptide make it a valuable tool for the development of novel peptide-based drugs with improved therapeutic potential. Further research into the specific applications of peptides incorporating this moiety is warranted.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 2. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exercise alters and β-alanine combined with exercise augments histidyl dipeptide levels and scavenges lipid peroxidation products in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of beta-alanine supplementation on cardiac function and health - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 5. proline-rich antibacterial peptide: Topics by Science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to Fmoc-beta-alanyl-L-proline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
Quantitative data for the precursor molecules required for the synthesis of Fmoc-beta-alanyl-L-proline are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Fmoc-beta-alanine | 35737-10-1 | C₁₈H₁₇NO₄ | 311.33 | White powder or crystals, melting point 142-147 °C. Used in solid-phase peptide synthesis.[1] |
| L-Proline | 147-85-3 | C₅H₉NO₂ | 115.13 | A proteinogenic amino acid with a secondary amine. |
| Fmoc-L-proline | 71989-31-6 | C₂₀H₁₉NO₄ | 337.37 | An amino acid derivative used in peptide synthesis.[2][3][4] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. The general workflow involves the coupling of Fmoc-protected beta-alanine to an L-proline residue.
2.1. Solid-Phase Peptide Synthesis (SPPS) Workflow
A common method for synthesizing this dipeptide is through Fmoc-based SPPS. The workflow diagram below illustrates the key steps.
2.2. Detailed Experimental Protocol: Fmoc-beta-alanine Coupling
This protocol details the manual coupling of Fmoc-beta-alanine to a resin-bound L-proline.
Materials:
-
Fmoc-L-proline loaded resin (e.g., Wang resin)
-
Fmoc-beta-alanine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-L-proline loaded resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from L-proline. Wash the resin thoroughly with DMF and then DCM.
-
Coupling:
-
In a separate vial, dissolve Fmoc-beta-alanine (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add this activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Isatin test) to confirm the completion of the coupling reaction. Proline residues may give a false negative with the Kaiser test; the Isatin test is a suitable alternative.[4]
-
Final Deprotection (Optional): To obtain the free N-terminal dipeptide, repeat the Fmoc deprotection step with 20% piperidine in DMF.
-
Cleavage and Purification:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Potential Signaling Pathways and Drug Development Applications
Peptides containing beta-alanine and proline analogues are of significant interest in drug discovery due to their unique structural and metabolic properties.
3.1. Logical Relationship in Drug Discovery
The incorporation of non-proteinogenic amino acids like beta-alanine can influence the peptide's conformation, stability, and biological activity.
3.2. Applications
-
Enhanced Stability: The inclusion of beta-alanine can confer resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs.
-
Conformational Constraints: Proline and its analogues introduce kinks in the peptide backbone, which can be crucial for mimicking or disrupting protein-protein interactions.[5]
-
Therapeutic Leads: Dipeptides and their derivatives are being investigated for a range of therapeutic areas, including as novel antidepressant candidates.[6]
Challenges and Considerations in Synthesis
The synthesis of peptides containing proline and beta-alanine can present certain challenges.
-
Aggregation: Hydrophobic peptide sequences are prone to aggregation during SPPS, which can hinder reaction completion.
-
Impurity Formation: The use of Fmoc-OSu for Fmoc protection can lead to the formation of Fmoc-beta-alanine as a byproduct through a Lossen rearrangement, which can be difficult to remove.[7][8][9]
-
Coupling to Proline: Coupling of amino acids to the secondary amine of proline can be slower than to primary amines. The completion of this step should be carefully monitored.[4]
This guide provides a foundational understanding for the synthesis and application of this compound. Researchers should optimize the described protocols based on their specific laboratory conditions and analytical capabilities.
References
- 1. Fmoc-b-Ala-OH = 99.0 HPLC 35737-10-1 [sigmaaldrich.com]
- 2. CAS-71989-31-6, FMOC-L-Proline Manufacturers, Suppliers & Exporters in India | FM0435 [cdhfinechemical.com]
- 3. Fmoc-L-Proline, 10 g, CAS No. 71989-31-6 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. peptide.com [peptide.com]
- 5. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-beta-alanyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-alanyl-L-proline is a dipeptide derivative of significant interest in the fields of peptide chemistry and drug discovery. This molecule combines beta-alanine, a naturally occurring beta-amino acid, with L-proline, a unique proteinogenic amino acid, under the protection of a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains. The incorporation of a beta-amino acid, such as beta-alanine, can impart unique conformational properties and increased resistance to enzymatic degradation to the resulting peptide. Proline's rigid cyclic structure is known to influence peptide secondary structure and is implicated in various biological signaling pathways. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.
Physicochemical Properties
The accurate determination of molecular weight is critical for a range of experimental procedures, including mass spectrometry, and for calculating molar equivalents in synthesis protocols. The molecular properties of this compound and its constituent components are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-beta-alanine | C₁₈H₁₇NO₄ | 311.33 |
| L-proline | C₅H₉NO₂ | 115.13[1][2][3][4][5] |
| This compound | C₂₃H₂₄N₂O₅ | 408.45 |
Note: The molecular weight of the dipeptide is calculated by summing the molecular weights of Fmoc-beta-alanine and L-proline and subtracting the molecular weight of water (18.015 g/mol ), which is lost during the formation of the peptide bond.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for the synthesis is depicted below.
References
Solubility Profile of Fmoc-Protected Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Fmoc-protected dipeptides, with a specific focus on providing relevant data for Fmoc-beta-alanyl-L-proline. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document presents solubility data for the closely related compound, Fmoc-L-proline. This information, combined with a detailed experimental protocol for solubility determination, will serve as a valuable resource for researchers working with this and similar compounds.
Understanding Solubility of Fmoc-Protected Amino Acids
The solubility of Fmoc-protected amino acids and dipeptides is a critical parameter in peptide synthesis and drug development. It influences the choice of solvents for coupling reactions, purification, and formulation. The bulky, hydrophobic nature of the Fmoc group significantly impacts the solubility of the parent amino acid or peptide.
Quantitative Solubility Data for Fmoc-L-proline
The following table summarizes the available quantitative solubility data for Fmoc-L-proline in various organic solvents. This data can serve as a useful starting point for estimating the solubility of this compound.
| Solvent | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (133.38 mM) | Sonication is recommended[1] |
| Methanol | Soluble (almost transparent) | Not specified[2] |
| Dimethylformamide (DMF) | Readily dissolves | Not specified[3][4] |
| N-Methyl-2-pyrrolidone (NMP) | Readily dissolves | Not specified[3][4] |
Experimental Protocol for Determining Dipeptide Solubility
To determine the precise solubility of this compound, the following gravimetric method can be employed. This protocol is based on established methods for determining the solubility of peptides and amino acid derivatives.[5]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvents of interest (e.g., DMSO, DMF, Methanol, Acetonitrile)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vortex mixer
-
Thermomixer or temperature-controlled shaker
-
Centrifuge
-
Micropipettes
-
HPLC vials
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the desired organic solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermomixer or temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed (e.g., 850 rpm) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Gravimetrically dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units (e.g., mg/mL, mM).
-
Workflow for Peptide Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a peptide, such as this compound.
Caption: General workflow for determining peptide solubility.
General Guidelines for Solubilizing Peptides
For novel peptides where solubility is unknown, a systematic approach is recommended.[6][7][8][9]
-
Initial Solvent Selection: Begin with the most common and least harsh solvents. For many peptides, this would be distilled water. However, for Fmoc-protected peptides, which are more hydrophobic, starting with a common organic solvent like DMSO or DMF is more practical.
-
Charge Consideration: The overall charge of a peptide at a given pH can influence its solubility.[6][9]
-
Acidic Peptides: (net negative charge) tend to be more soluble in basic buffers.
-
Basic Peptides: (net positive charge) are often more soluble in acidic solutions.
-
-
Use of Sonication and Temperature: Sonication can help to break up aggregates and increase the rate of dissolution.[1][8] Gentle warming may also improve solubility, but care should be taken to avoid degradation of the peptide.
-
Test with Small Aliquots: It is crucial to perform initial solubility tests on a small portion of the peptide to avoid wasting valuable material in an inappropriate solvent.[6][8]
By following the provided data for a related compound, the detailed experimental protocol, and the general solubility guidelines, researchers and drug development professionals can effectively address the challenges associated with the solubility of this compound and other similar dipeptides.
References
- 1. Fmoc-L-Proline | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 2. Page loading... [guidechem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biobasic.com [biobasic.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
Commercial Suppliers and Technical Guide for Fmoc-beta-alanyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of Fmoc-beta-alanyl-L-proline. It is designed to assist researchers, scientists, and drug development professionals in sourcing this specialty dipeptide and effectively incorporating it into their synthetic workflows. This guide includes a summary of commercial suppliers, detailed technical data, and representative experimental protocols for its application in solid-phase peptide synthesis (SPPS).
Commercial Availability
This compound is a specialized dipeptide derivative available from a select number of commercial suppliers. Unlike common amino acid building blocks, it is often synthesized upon request rather than being a standard stock item. The following table summarizes the known commercial sources. Researchers are advised to contact these suppliers directly to obtain current pricing, availability, and detailed certificates of analysis.
| Supplier | Product Name | Catalog Number | Purity | Availability | Notes |
| LGC Standards | Fmoc-beta-Ala-Pro-OH | TRC-F808765 | Typically ≥95% | Custom Synthesis | Requires a quote request for pricing and lead time. |
| Hengyuan Fine Chemical | Fmoc-β-Ala-Pro-OH | - | Inquiry required | Inquiry required | Contact for specifications and availability. |
| CymitQuimica | Fmoc-β-Ala-Pro-Pro-OH | ST-EA-CP-S95057 | Inquiry required | Available in 10mg, 25mg, 50mg, 100mg pack sizes upon inquiry. | Note: This is a tripeptide, but indicates capability in synthesizing related structures. |
Technical Specifications
The technical data for this compound is crucial for its effective use in peptide synthesis. While specific values may vary slightly between batches and suppliers, the following table provides a summary of key properties.
| Property | Value |
| Chemical Name | (S)-1-(3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxylic acid |
| Synonyms | Fmoc-β-Ala-Pro-OH |
| CAS Number | 2171246-67-4[1] |
| Molecular Formula | C₂₃H₂₄N₂O₅ |
| Molecular Weight | 408.45 g/mol |
| Appearance | White to off-white solid/powder |
| Purity | Typically ≥95% (via HPLC) |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents. |
| Storage | Store at 2-8°C, desiccated. |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a β-Ala-Pro motif into a peptide sequence. The following is a detailed, representative protocol for the coupling of this dipeptide onto a solid support.
Protocol: Coupling of this compound to a Resin-Bound Amine
1. Materials:
-
This compound
-
Peptide synthesis resin with a free amine group (e.g., Rink Amide resin after Fmoc deprotection)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base:
-
DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Washing Solvents:
-
DMF
-
DCM
-
Methanol
-
-
Inert gas (Nitrogen or Argon)
-
Solid-phase peptide synthesis vessel
2. Procedure:
-
Resin Swelling: Swell the resin (1 equivalent) in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Preparation of the Coupling Solution:
-
In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add HOBt (2-3 equivalents) to this solution.
-
In another vial, dissolve HBTU (2-3 equivalents) in DMF.
-
-
Activation:
-
Add the HBTU solution to the this compound/HOBt solution.
-
Add DIPEA (4-6 equivalents) to the mixture.
-
Allow the activation to proceed for 1-2 minutes. The solution may change color.
-
-
Coupling:
-
Drain the solvent from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The reaction can be monitored for completion using a Kaiser test or other ninhydrin-based tests. Proline-containing sequences may require longer coupling times.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Wash with DCM (3 times) and methanol (2 times) to prepare for the next step or for drying.
-
-
Capping (Optional): To block any unreacted amine groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Drying: Dry the resin under vacuum.
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A generalized workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.
Logical Relationship of Reagents in the Coupling Step
Caption: The logical relationship of reagents involved in the activation and coupling of the dipeptide.
References
The Role of β-Alanine in Peptide Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-Alanine, a naturally occurring β-amino acid, offers unique structural and functional properties when incorporated into peptides. Its additional methylene group in the backbone introduces greater conformational flexibility, leading to the formation of novel secondary structures and imparting significant resistance to proteolytic degradation. These characteristics make β-alanine a powerful tool in peptidomimetic design and drug development, enabling the creation of more stable and biologically active peptide-based therapeutics. This guide provides an in-depth technical overview of the role of β-alanine in peptide structure and function, including quantitative data on its effects, detailed experimental protocols for synthesis and analysis, and visualizations of its involvement in cellular signaling pathways.
Introduction: The Structural Uniqueness of β-Alanine
Unlike α-amino acids, where the amino group is attached to the α-carbon, β-alanine has its amino group on the β-carbon. This seemingly subtle difference has profound implications for peptide structure. The presence of an extra methylene unit in the peptide backbone increases the degrees of freedom for rotation, allowing for a wider range of conformational possibilities.
Incorporation of β-alanine into a peptide chain can induce specific secondary structures that are not readily accessible to α-peptides. These include various turns and helices, which can be used to mimic the bioactive conformations of natural peptides and proteins. This structural versatility is a key reason for the growing interest in β-alanine-containing peptides in medicinal chemistry.
Impact on Peptide Structure and Function
Conformational Preferences
β-Alanine residues exhibit distinct conformational preferences within a peptide chain. They can adopt both folded gauche and extended trans conformations. This flexibility allows for the design of peptides with specific three-dimensional structures. For instance, the strategic placement of β-alanine can induce γ-turns, a type of secondary structure that is important for the biological activity of many peptides.
Enhanced Stability and Proteolytic Resistance
One of the most significant advantages of incorporating β-alanine into peptides is the remarkable increase in their resistance to enzymatic degradation. α-Peptides are often rapidly broken down by proteases in the body, limiting their therapeutic potential. The altered backbone geometry of β-alanine-containing peptides makes them poor substrates for many common proteases, leading to a significantly longer half-life in vivo.[1] While direct head-to-head comparisons of identical sequences with and without β-alanine are not abundant in the literature, the general principle of increased stability is well-established.[1]
Modulation of Biological Activity
By influencing the conformation and stability of peptides, β-alanine can profoundly modulate their biological activity. This includes enhancing binding affinity to target receptors, improving cell permeability, and altering signaling pathway activation. In some cases, β-alanine-containing peptides can act as potent inhibitors of protein-protein interactions or as agonists or antagonists of G-protein coupled receptors (GPCRs).
Quantitative Data on the Effects of β-Alanine Incorporation
The following tables summarize quantitative data on the impact of β-alanine and other modifications on peptide stability and binding affinity.
| Peptide/Modification | Assay Conditions | Half-life (t½) | Reference |
| Peptide 1 | Human blood plasma/DPBS (1:1) at 37°C | 43.5 h | [2] |
| Peptide 2 | Human blood plasma/DPBS (1:1) at 37°C | 3.2 h | [2] |
| Peptide 3 | Human blood plasma/DPBS (1:1) at 37°C | 50.5 h | [2] |
| Peptide 4 | Human blood plasma/DPBS (1:1) at 37°C | > 72 h (approx. 90% intact) | [2] |
| Peptide 1 | HEK-293 supernatant at 37°C | Not specified, but higher than in plasma | [2] |
| Peptide 2 | HEK-293 supernatant at 37°C | 23.3 h | [2] |
| Peptide 3 | HEK-293 supernatant at 37°C | 57.1 h | [2] |
| Peptide 4 | HEK-293 supernatant at 37°C | > 72 h (approx. 90% intact) | [2] |
| Peptide 3 | Calu-3 supernatant at 37°C | 15.8 h | [2] |
| Peptide 4 | Calu-3 supernatant at 37°C | 14.8 h | [2] |
| Peptide/Inhibitor | Target | Inhibition Constant (Ki) | Reference |
| (βα)₅α₅ chimera peptide | Bcl-xL/Bak interaction | 1.9 nM | [3] |
| Dodecamer of (1S,2S)-β-ACPC | γ-Secretase | 5.2 nM | [4] |
| Dipeptide | Melting Temperature (Tm) | Reference |
| Glycyl-glycine | 533 K | [5] |
| Glycyl-L-alanine | 533 K | [5] |
| L-Alanyl-glycine | 525 K | [5] |
| L-Alanyl-L-alanine | 521 K | [5] |
| cyclo(L-Alanyl-glycine) | 531 K | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of β-Alanine-Containing Peptides
The Fmoc/tBu strategy is commonly employed for the synthesis of peptides containing β-alanine.
Materials:
-
Fmoc-β-alanine
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HCTU, HATU, HBTU)
-
Base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-β-alanine (or other Fmoc-protected amino acid) and the coupling reagent in DMF.
-
Add the base to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow to react for 1-2 hours. Coupling times may need to be extended for β-alanine compared to α-amino acids due to potentially slower kinetics.[6]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.
Materials:
-
Purified β-alanine-containing peptide
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a known path length (e.g., 1 mm)
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Turn on the CD spectrometer and nitrogen gas flow.
-
Set the wavelength range (e.g., 190-260 nm).
-
Set the scanning speed, bandwidth, and data pitch.
-
-
Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight / number of residues), d is the path length in cm, and c is the concentration in g/L.
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures from the processed CD spectrum.[7] The interpretation of CD spectra for β-peptides can be more complex than for α-peptides, as their unique helical and sheet structures have different characteristic spectra.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
Materials:
-
Purified, isotopically labeled (¹⁵N, ¹³C) β-alanine-containing peptide (for more complex spectra)
-
NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0)
-
NMR tubes
Protocol:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-2 mM.
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments, including:
-
¹H 1D: To check sample purity and folding.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for structure determination.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide and aid in resonance assignment.
-
-
-
Resonance Assignment:
-
Use the TOCSY spectra to identify the spin systems of individual amino acid residues.
-
Use the NOESY spectra to sequentially connect the spin systems by identifying NOEs between adjacent residues (e.g., Hα(i) to HN(i+1)). The NOE patterns for β-peptides can differ from those of α-peptides due to the altered backbone geometry.[10][11]
-
-
Structure Calculation:
-
Extract distance restraints from the NOESY cross-peak intensities.
-
Use software packages (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
-
Structure Validation: Assess the quality of the calculated structures using various geometric and energetic criteria.
Role in Signaling Pathways
β-Alanine and peptides containing this amino acid can modulate cellular signaling pathways, opening up avenues for therapeutic intervention.
TGR7/MrgD Signaling Pathway
β-Alanine is an agonist for the Mas-related G-protein coupled receptor D (MrgD), also known as TGR7.[12] This receptor is predominantly expressed in dorsal root ganglia, suggesting a role in pain perception. Activation of MrgD by β-alanine can lead to the modulation of downstream signaling cascades, including those involving Gq and Gi proteins, which can influence intracellular calcium levels and cAMP production.[12][13]
BDNF/TrkB Signaling Pathway
β-Alanine supplementation has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the brain.[1][14] BDNF is a key neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. It exerts its effects by binding to its receptor, Tropomyosin receptor kinase B (TrkB). The activation of the BDNF/TrkB signaling cascade is crucial for cognitive function and mood regulation.
Experimental Workflow for Peptide Stability Assay
The following diagram illustrates a typical workflow for assessing the proteolytic stability of a peptide in serum.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta-sheet structure formation of proteins in solid state as revealed by circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. di.univr.it [di.univr.it]
- 12. Effects of High-Dose, Short-Duration β-Alanine Supplementation on Cognitive Function, Mood, and Circulating Brain-Derived Neurotropic Factor (BDNF) in Recreationally-Active Males Before Simulated Military Operational Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of Alamadine/MrgD signaling and its role in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Alanine supplementation reduces anxiety and increases neurotrophin expression in both young and older rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Introduction of Gamma-Turns in Peptides Using Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for utilizing the non-proteinogenic amino acid, beta-alanine (β-Ala), to induce and stabilize gamma-turns (γ-turns) in synthetic peptides. The strategic incorporation of β-Ala offers a powerful tool for designing peptidomimetics with constrained conformations, enhanced proteolytic stability, and tailored biological activities.[1]
Introduction to Gamma-Turns and the Role of β-Alanine
In peptide and protein structures, turns are critical secondary structure elements that reverse the direction of the polypeptide chain.[2] The γ-turn is one of the tightest turns, characterized by a three-residue sequence where a hydrogen bond forms between the carbonyl oxygen of the first residue (i) and the amide proton of the third residue (i+2).[3] This interaction creates a seven-membered pseudo-cyclic ring (C7 ring).
While γ-turns are less common in natural proteins than beta-turns, their induction in synthetic peptides is of significant interest in drug design for creating compact, folded structures.[3][4] The incorporation of β-amino acids, such as β-alanine, into a peptide chain composed of α-amino acids is a well-established strategy to introduce specific conformational constraints.[1][5] The increased flexibility of the β-alanine backbone, which contains an additional methylene group compared to α-amino acids, allows it to adopt dihedral angles that are favorable for γ-turn formation, a conformation not easily accessible to standard α-amino acids.[1]
The use of β-alanine is a key strategy in peptidomimetic design, aiming to develop potent analogs with unique pharmaceutical properties, including remarkable resistance to enzymatic degradation.[1][6]
Conformational Properties and Quantitative Data
The conformational preference of a β-alanine residue is largely dictated by the torsion angle around the Cα-Cβ bond (μ). Studies have shown that β-Ala overwhelmingly prefers a folded gauche conformation (μ ≈ ±65°) in cyclic peptides and can adopt both extended trans (μ ≈ ±165°) and folded gauche conformations in acyclic peptides.[1] This preference for a folded conformation is a key driver for the formation of turn structures.
When incorporated into a peptide sequence, typically adjacent to a conformationally restricted residue like Proline (Pro), β-alanine can effectively induce a γ-turn. In the structure of cyclo-(L-Pro-β-Ala-L-Pro-β-Ala), for instance, the molecular conformation is stabilized by two intramolecular hydrogen bonds between the CO and NH groups of the two β-alanine residues.[7] This creates a C7 structure where the proline residues occupy the i+1 position of an inverse γ-turn.[7]
The following tables summarize typical quantitative data derived from crystallographic and NMR studies of peptides featuring β-alanine-induced γ-turns.
| Parameter | Residue (i) | Residue (i+1) (e.g., Pro) | Residue (i+2) (e.g., β-Ala) |
| Φ (phi) Angle (°) | -70 to -90 | -60 to -80 | +70 to +90 |
| Ψ (psi) Angle (°) | +70 to +90 | -20 to -40 | -70 to -90 |
| Ω (omega) Angle (°) | ~180 (trans) | ~180 (trans) | ~180 (trans) |
| Table 1: Idealized Dihedral Angles for an Inverse γ-Turn Induced by β-Alanine. |
| Structural Feature | Typical Value | Method of Determination |
| H-Bond Distance (O of residue i to N of i+2) | 2.0 - 2.5 Å | X-ray Crystallography |
| Cα(i) to Cα(i+2) Distance | < 7 Å | X-ray Crystallography |
| β-Ala μ (Cα-Cβ torsion) Angle (°) | ~ ±65° (gauche) | X-ray Crystallography |
| Table 2: Key Structural Parameters of a β-Alanine-Induced γ-Turn. |
Experimental Design and Characterization Workflow
The process of designing and confirming a γ-turn in a peptide using β-alanine involves a systematic workflow encompassing design, synthesis, and detailed conformational analysis.
The diagram below illustrates the key molecular features of an inverse γ-turn, highlighting the C7 intramolecular hydrogen bond facilitated by the strategic placement of a β-alanine residue.
Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual Fmoc-based SPPS for a generic peptide containing β-alanine.
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (α-amino acid or Fmoc-β-Ala-OH) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture to activate.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Wash: Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis, wash the resin with DCM and dry it under a vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet. Dissolve it in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for determining the solution-state conformation of peptides.
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate deuterated solvent (e.g., CD3CN, CDCl3, or D2O) to a final concentration of 1-5 mM.[7][8] The choice of solvent is critical, as polarity can influence turn probability.[8]
-
1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to assess sample purity and proper folding (e.g., chemical shift dispersion).
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This experiment is used to identify coupled proton spin systems, enabling the assignment of protons within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with mixing times ranging from 150 to 300 ms. The presence of a cross-peak between two protons indicates they are close in space (< 5 Å). Key NOEs for a γ-turn include:
-
A medium to strong NOE between the CαH of residue (i+1) and the NH of residue (i+2).
-
A weak to medium NOE between the NH of residue (i) and the NH of residue (i+1).
-
-
Data Analysis:
-
Sequential Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific residues in the peptide sequence.
-
Distance Restraints: Integrate the volumes of NOESY cross-peaks to generate a set of interproton distance restraints.
-
Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the phi (φ) dihedral angle.
-
Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular dynamics and simulated annealing calculations (e.g., using software like XPLOR-NIH or CYANA) to generate a family of 3D structures consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall secondary structure content of the peptide in solution.
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The final concentration should be in the range of 50-200 µM.
-
Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm. Set the spectrophotometer to scan from approximately 260 nm to 190 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. While a classic γ-turn does not have a "canonical" CD spectrum like an α-helix or β-sheet, its presence often contributes to a spectrum indicative of a folded, non-random structure, distinct from a random coil. Changes in the CD spectrum upon titration with different solvents can also provide evidence of stable structure formation.
References
- 1. Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new strategy to induce gamma-turns: peptides composed of alternating alpha-aminoxy acids and alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjarr.com [wjarr.com]
- 7. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Hidden Pathway: A Technical Guide to Fmoc-β-Alanine Impurity Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), the formation of impurities is a critical challenge that can impact the purity, efficacy, and safety of the final peptide product. Among the various side reactions, the in-situ generation of Fmoc-β-alanine-related impurities during the crucial Nα-Fmoc protection step represents a significant and often underestimated problem. This technical guide provides an in-depth examination of the formation of Fmoc-β-alanine and its subsequent incorporation into peptide chains. We will delve into the underlying chemical mechanisms, present quantitative data on impurity levels, and provide detailed experimental protocols for the identification, quantification, and mitigation of these impurities. This document aims to equip researchers and process chemists with the necessary knowledge to control and minimize this class of impurities, thereby ensuring the quality and integrity of synthetic peptides.
The Genesis of an Impurity: The Lossen Rearrangement of Fmoc-OSu
The primary source of Fmoc-β-alanine contamination has been unambiguously identified as the Nα-Fmoc protecting group reagent, 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu).[1][2][3] Under the basic conditions typically employed for the Fmoc protection of amino acids, Fmoc-OSu can undergo a Lossen-type rearrangement.[1][2][4] This reaction transforms the succinimide moiety of the reagent into a β-alanine residue.
The proposed mechanism, depicted below, involves the deprotonation and ring-opening of the succinimide ring, followed by a rearrangement to an isocyanate intermediate. Subsequent hydrolysis and reaction with another molecule of Fmoc-OSu yield Fmoc-β-alanine (Fmoc-β-Ala-OH).[3]
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Fmoc-β-Alanyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of peptide chains. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is widely employed due to its mild deprotection conditions, making it compatible with a diverse range of amino acid derivatives and solid supports. This document provides a detailed protocol for the synthesis of the dipeptide Fmoc-β-alanyl-L-proline using Fmoc/tBu-based solid-phase chemistry on Wang resin.
β-Alanine, a naturally occurring beta-amino acid, is a precursor to carnosine and pantothenic acid (Vitamin B5) and also functions as a neurotransmitter. Proline, a unique cyclic amino acid, plays critical roles in protein structure and is involved in cellular responses to stress. The dipeptide β-alanyl-L-proline is a subject of interest for its potential biological activities, stemming from the combined properties of its constituent amino acids.
Data Presentation
Table 1: Reagents for Synthesis
| Reagent | Molar Equivalents (relative to resin loading) | Purpose |
| Fmoc-L-Pro-Wang Resin | 1.0 | Solid support with the first amino acid |
| Piperidine | - | Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Fmoc-β-Ala-OH | 3.0 | Amino acid to be coupled |
| N,N'-Diisopropylcarbodiimide (DIC) | 3.0 | Activating agent |
| 1-Hydroxybenzotriazole (HOBt) | 3.0 | Activation additive, reduces racemization |
| Dichloromethane (DCM) | - | Solvent for washing and cleavage |
| Trifluoroacetic Acid (TFA) | - | Cleavage from resin |
| Triisopropylsilane (TIS) | - | Scavenger |
| Water | - | Scavenger |
Table 2: Typical Synthesis Parameters
| Step | Parameter | Value/Description |
| Resin Swelling Time | Time | 1-2 hours |
| Fmoc Deprotection | Reagent & Time | 20% Piperidine in DMF, 2 x 10 min |
| Coupling Reaction | Time | 2-4 hours |
| Cleavage | Reagent & Time | 95% TFA, 2.5% TIS, 2.5% H₂O, 2-3 hours |
| Expected Purity (Crude) | HPLC | >85% |
| Expected Yield (Crude) | Percentage | 70-90% |
Experimental Protocols
This protocol details the manual synthesis of Fmoc-β-alanyl-L-proline on a 0.1 mmol scale.
Resin Preparation and Swelling
-
Weigh 0.1 mmol of Fmoc-L-Pro-Wang resin and place it into a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for 1-2 hours at room temperature with gentle agitation. This step is crucial for ensuring optimal reaction kinetics.
-
After swelling, drain the DMF from the vessel.
Fmoc Deprotection of Proline
-
Add a solution of 20% piperidine in DMF to the swollen resin.[1][2]
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-piperidine adduct.
-
Perform a qualitative ninhydrin test to confirm the presence of a free secondary amine (proline). A negative or weak color change is expected for proline. An alternative test like the chloranil test can be used for a more definitive result for secondary amines.
Coupling of Fmoc-β-Alanine
-
In a separate vial, dissolve Fmoc-β-Ala-OH (0.3 mmol, 3 eq), and 1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 eq) in a minimal amount of DMF.[3]
-
Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq) to the amino acid solution and allow it to pre-activate for 15-20 minutes at room temperature.[3]
-
Add the activated Fmoc-β-Ala-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored by taking a small sample of the resin and performing a ninhydrin test. A negative test (no color change) indicates the reaction is complete.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
Cleavage of the Dipeptide from the Resin
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Add the cleavage cocktail to the resin-bound dipeptide.
-
Agitate the mixture for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude Fmoc-β-alanyl-L-proline dipeptide under vacuum.
Purification and Analysis
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of Fmoc-β-alanyl-L-proline.
Caption: Logical steps in the synthesis of Fmoc-β-alanyl-L-proline.
Potential Signaling Pathway Involvement
While a specific signaling pathway directly attributed to the dipeptide β-alanyl-L-proline is not yet extensively characterized, its biological effects can be inferred from the known roles of its constituent amino acids.
-
β-Alanine: As a precursor to carnosine, β-alanine contributes to intracellular pH buffering, antioxidant activities, and antiglycation.[7][8][9] Carnosine itself has demonstrated neuroprotective effects. β-alanine can also act as a neurotransmitter, primarily through its interaction with glycine receptors and as a ligand for the G protein-coupled receptor, TGR7 (MrgD).
-
L-Proline: Proline metabolism is intricately linked to cellular stress responses and energy homeostasis. It can influence reactive oxygen species (ROS) signaling and modulate various pathways, including the mTOR and MAPK pathways.
The dipeptide β-alanyl-L-proline could therefore potentially modulate cellular signaling through several mechanisms:
-
Direct Receptor Interaction: The dipeptide itself may act as a ligand for specific receptors, potentially G protein-coupled receptors, influencing downstream signaling cascades.
-
Metabolic Precursor: It could be hydrolyzed in vivo, releasing β-alanine and proline, which would then exert their individual biological effects on their respective pathways.
-
Modulation of Transporters: The dipeptide may interact with amino acid or peptide transporters, affecting the intracellular concentrations of other signaling molecules.
Further research is required to elucidate the precise signaling pathways and biological functions of β-alanyl-L-proline.
Caption: Potential biological roles of β-alanyl-L-proline based on its constituents.
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. What is Solid-phase Peptide Synthesis? [powdersystems.com]
- 5. jpt.com [jpt.com]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Coupling Methods for Fmoc-beta-alanyl-L-proline in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Solid-Phase Peptide Synthesis (SPPS) based on the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis. While routine couplings are often straightforward, certain sequences, termed "difficult sequences," can lead to incomplete reactions, formation of deletion peptides, and low final yields. The coupling of an amino acid to a proline residue presents a classic example of a challenging step. The N-terminus of proline is a secondary amine, which is sterically more hindered and less nucleophilic than the primary amines of other proteinogenic amino acids, resulting in slower reaction kinetics.
This application note focuses on strategies for the efficient coupling of Fmoc-beta-alanyl-L-proline. The presence of the flexible, non-proteinogenic beta-alanine adjacent to the proline residue can further influence the local conformation of the peptide chain, potentially impacting coupling efficiency. We will review common coupling reagents, provide a comparative summary, and detail recommended protocols for achieving high coupling efficiency for this specific dipeptide.
Overview of Common Coupling Reagents
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. This is achieved using a coupling reagent. The choice of reagent is critical, especially for difficult couplings like those involving proline.[1] The main classes of coupling reagents are:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective activators.[2] They are almost always used with an additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), to suppress racemization and improve reaction rates.[2][3] DIC is preferred in SPPS because its urea byproduct is soluble in common solvents like DMF, facilitating its removal.[4]
-
Aminium/Uronium Salts: This class includes highly efficient reagents such as HBTU, HATU, HCTU, and COMU.[5] These reagents react with the Fmoc-amino acid to form an active ester in situ, which then rapidly acylates the free amine on the resin.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used, robust coupling reagent suitable for most standard couplings.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is more reactive than HBTU due to the presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[5] It is particularly effective for sterically hindered couplings, N-methylated amino acids, and coupling to proline residues.[6]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It offers high reactivity, comparable to HATU, with improved safety and solubility profiles.[7]
-
-
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for hindered couplings. They function similarly to aminium salts by forming an active ester intermediate.
Data Presentation: Comparison of Coupling Reagents for Difficult Sequences
While specific quantitative efficiency data for the this compound coupling is sequence- and condition-dependent, the following table provides a structured comparison of commonly used reagents for challenging couplings, such as those involving proline.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Common Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Cost-effective; minimal risk of side-chain guanidinylation.[3] | Slower reaction times; may be insufficient for highly hindered couplings. |
| HBTU/DIPEA | Aminium Salt | High | Low | Fast reaction times; reliable for most standard and moderately difficult couplings.[8] | Can cause guanidinylation of the N-terminus if used in excess; less effective than HATU for the most difficult cases. |
| HATU/DIPEA or Collidine | Aminium Salt | Very High | Very Low | Highly effective for sterically hindered residues, N-methyl amino acids, and proline.[6][9] Fast kinetics. | Higher cost; potential for guanidinylation side reaction if used improperly. |
| COMU/DIPEA | Uronium Salt | Very High | Very Low | Excellent reactivity, often superior to HBTU; Oxyma-based byproduct is safer than HOBt/HOAt.[5][7] | Higher cost than carbodiimides and HBTU. |
| PyBOP/DIPEA | Phosphonium Salt | High | Low | Effective for hindered couplings and cyclization; byproduct is generally non-reactive. | Higher cost; can be less efficient than HATU in some cases. |
Mandatory Visualizations
General Fmoc-SPPS Workflow
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis using the Fmoc strategy. The coupling of this compound occurs during the "Amino Acid Coupling" step.
Caption: A diagram of the standard Fmoc-SPPS cycle.
HATU-Mediated Coupling Mechanism
This diagram shows the activation of the Fmoc-amino acid by HATU and the subsequent nucleophilic attack by the proline secondary amine to form the peptide bond.
Caption: Mechanism of HATU-mediated peptide bond formation.
Experimental Protocols
Note on Monitoring: The standard Kaiser test for primary amines gives a negative or ambiguous (red-brown) result for the secondary amine of proline.[10] It is crucial to use a specific test for secondary amines, such as the chloranil test or isatin test , to accurately monitor coupling completion to a proline residue.[10] If incomplete coupling is detected, a second coupling (double coupling) is recommended.
Protocol 1: DIC/HOBt Coupling Method
This method is a reliable and cost-effective choice for many sequences, though it may require longer reaction times or double coupling for the this compound step.
Materials:
-
Peptide-resin with N-terminal L-proline (Fmoc-deprotected)
-
Fmoc-beta-alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure (based on 0.1 mmol scale):
-
Resin Preparation: Ensure the Fmoc group from the resin-bound proline has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF (5-7 times).
-
Reagent Preparation:
-
In a separate vessel, dissolve Fmoc-beta-alanine (3 eq., ~0.3 mmol) and HOBt (3 eq., ~0.3 mmol) in a minimal volume of DMF (e.g., 2 mL).
-
-
Activation: Add DIC (3 eq., ~0.3 mmol) to the amino acid/HOBt solution. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the vessel containing the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Remove a few resin beads, wash them thoroughly with DMF and DCM, and perform a chloranil test to check for the presence of free secondary amines.
-
Post-Coupling:
-
If the test is negative (coupling complete), filter the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
If the test is positive (incomplete coupling), filter the resin, wash once with DMF, and repeat steps 4-7 (double coupling).
-
-
Proceed to the Fmoc deprotection step for the newly added beta-alanine.
Protocol 2: HATU/DIPEA High-Efficiency Coupling Method
This protocol is highly recommended for difficult couplings, including acylation of proline, and typically results in faster, more complete reactions.[9]
Materials:
-
Peptide-resin with N-terminal L-proline (Fmoc-deprotected)
-
Fmoc-beta-alanine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure (based on 0.1 mmol scale):
-
Resin Preparation: Ensure the Fmoc group from the resin-bound proline has been removed and the resin has been thoroughly washed with DMF.
-
Reagent Solution: In a separate vessel, dissolve Fmoc-beta-alanine (3 eq., ~0.3 mmol) and HATU (2.9 eq., ~0.29 mmol) in DMF (e.g., 2 mL). Note: Using slightly less than 1 equivalent of the activator relative to the amino acid prevents excess activator from capping the peptide chain.
-
Activation & Coupling (In situ):
-
Add DIPEA (6 eq., ~0.6 mmol) to the amino acid/HATU solution. The solution may change color.
-
Immediately add the activated mixture to the peptide-resin.
-
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.[9]
-
Monitoring: Remove a few resin beads, wash them, and perform a chloranil test.
-
Post-Coupling:
-
If the test is negative, filter and wash the resin as described in Protocol 1.
-
If the test is positive, consider extending the reaction time by another 30-60 minutes or performing a double coupling.
-
-
Proceed to the next Fmoc deprotection step.
References
- 1. biotage.com [biotage.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesalabs.com [mesalabs.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc-beta-alanyl-L-proline as a Dipeptide Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Fmoc-beta-alanyl-L-proline as a versatile dipeptide linker in solid-phase peptide synthesis (SPPS), with a particular focus on its application in the development of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound Linker
This compound is a dipeptide building block employed as a linker in chemical synthesis. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group suitable for standard SPPS protocols. The beta-alanine and proline residues together form a stable, conformationally distinct linker unit. The proline residue can introduce a "kink" or rigid turn in the linker structure, which can be advantageous for controlling the spatial orientation of conjugated molecules. The beta-alanine provides increased flexibility and enzymatic stability compared to alpha-amino acids.
Key Features:
-
Orthogonal Protection: The Fmoc group is compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu), allowing for selective deprotection strategies.[1][2]
-
Conformational Rigidity: The proline residue imparts a defined secondary structure, which can be critical for optimizing the binding affinity and efficacy of the final conjugate.
-
Enzymatic Stability: The beta-alanine residue can confer resistance to certain proteases, enhancing the in vivo stability of the linker.
-
Versatility: This linker can be incorporated into peptides, conjugated to antibodies, or used to connect small molecule moieties in constructs like PROTACs.[3][4]
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody that targets tumor-specific antigens.[5][6] The this compound linker can be utilized as a component of a larger, cleavable linker system. For instance, it can be part of a peptide sequence that is recognized and cleaved by lysosomal proteases like Cathepsin B, ensuring the release of the payload only after internalization into the target cancer cell.[7][8]
Diagram: ADC Mechanism of Action
Caption: Workflow of an ADC utilizing a cleavable linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3][9] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The length, rigidity, and composition of the linker are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.[4][9] The defined conformation of the beta-alanyl-L-proline moiety can be exploited to optimize the spatial arrangement of the two ligands, thereby enhancing the efficiency of ternary complex formation.
Diagram: PROTAC Mechanism of Action
Caption: Mechanism of targeted protein degradation by a PROTAC.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and application of peptide linkers. These values are representative and may vary depending on the specific sequence and reaction conditions.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | Dependent on the resin type (e.g., Wang, Rink Amide). |
| Coupling Efficiency | > 99% | Monitored by Kaiser test or spectrophotometric analysis of Fmoc cleavage. |
| Fmoc Deprotection Time | 5 - 20 minutes | Using 20-40% piperidine in DMF.[1] |
| Final Cleavage Time | 1 - 4 hours | Using TFA-based cleavage cocktails.[10] |
| Crude Purity (HPLC) | 70 - 95% | Sequence-dependent. |
Table 2: Cleavage Cocktail Compositions for Final Deprotection
| Reagent Cocktail | Composition (v/v/w) | Application Notes |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for complex peptides.[11] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A common, less odorous cocktail for peptides without sensitive residues.[11] |
| TFA/DCM | Trifluoroacetic acid/Dichloromethane (1:1 to 1:99) | For cleavage from highly acid-labile resins like 2-chlorotrityl.[10] |
Experimental Protocols
Protocol for Incorporation of this compound onto a Solid Support
This protocol describes the manual coupling of this compound onto an amino-functionalized solid-phase resin (e.g., Rink Amide resin).
Materials:
-
This compound
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin (1 eq) in DMF for 30 minutes, followed by DCM for 30 minutes.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF (2 x 10 minutes) to deprotect the terminal amino group.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling Reaction:
-
In a separate vial, pre-activate this compound (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 15-20 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Diagram: SPPS Workflow for Linker Incorporation
Caption: Standard workflow for solid-phase peptide synthesis.
Protocol for Cleavage of a Peptide-Linker Construct from the Resin
This protocol outlines the final cleavage and deprotection of a synthesized peptide containing the beta-alanyl-L-proline linker from the solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diatomaceous earth (Celite®)
-
Cold diethyl ether
-
Centrifuge
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (5x) and dry it under vacuum for at least 4 hours.[11]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) in a fume hood. Use approximately 5 mL of cocktail per 0.5 g of resin.[10]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Incubate at room temperature with occasional swirling for 2-3 hours. The resin may change color during this process.[10]
-
-
Peptide Precipitation:
-
Filter the reaction mixture through a sintered glass funnel into a centrifuge tube containing cold diethyl ether (10x the volume of the cleavage cocktail).
-
A white precipitate of the crude peptide should form.
-
-
Isolation:
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3x) to remove scavengers.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable dipeptide linker for applications in drug development and bioconjugation. Its unique structural features, combined with its compatibility with standard Fmoc-based solid-phase peptide synthesis, make it an attractive choice for constructing complex molecules like ADCs and PROTACs where linker conformation and stability are paramount. The protocols and data presented herein provide a foundational guide for researchers looking to incorporate this versatile linker into their synthetic strategies.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Incorporation of Fmoc-beta-alanyl-L-proline into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and dipeptide building blocks into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance proteolytic stability, modulate receptor affinity, and control peptide conformation. The Fmoc-beta-alanyl-L-proline dipeptide unit, in particular, offers a unique structural motif that can induce specific turns in the peptide backbone, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.
These application notes provide a comprehensive guide to the synthesis of the this compound dipeptide building block and its efficient incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below are intended for researchers familiar with standard peptide synthesis techniques.
Advantages of Using this compound Dipeptide
Incorporating this compound as a single unit during SPPS offers several advantages over the stepwise addition of Fmoc-L-proline followed by Fmoc-beta-alanine:
-
Improved Coupling Efficiency: Proline residues, due to their secondary amine structure, can present coupling challenges. By pre-forming the dipeptide, the difficult coupling step onto the proline nitrogen is performed in the solution phase, which can be optimized for higher efficiency.
-
Reduced Side Reactions: Stepwise synthesis can sometimes lead to side reactions, such as diketopiperazine formation, especially at the dipeptide stage. Using a pre-formed dipeptide bypasses this risk.
-
Enhanced Purity of Crude Peptide: By improving the efficiency of each coupling cycle, the overall purity of the final crude peptide is increased, simplifying subsequent purification steps.[1][2]
Data Presentation
The following table summarizes the anticipated improvement in yield and purity when using the this compound dipeptide compared to a stepwise synthesis approach for a model peptide. While direct comparative data for this specific dipeptide is not extensively published, the values are extrapolated based on known challenges with proline-containing sequences and the established benefits of using dipeptide building blocks in SPPS.[1]
| Synthesis Strategy | Average Coupling Yield per Cycle (%) | Overall Crude Peptide Purity (%) | Final Yield of Purified Peptide (%) |
| Stepwise Synthesis | |||
| (Fmoc-Pro, then Fmoc-β-Ala) | ~97.0 | ~55-65 | ~10-15 |
| Dipeptide Incorporation | |||
| (Fmoc-β-Ala-Pro-OH) | >99.0 | >75 | >20 |
Note: Yields are highly sequence-dependent and can vary based on the specific peptide being synthesized. The data presented here is for illustrative purposes to highlight the potential advantages of the dipeptide approach.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes the synthesis of the this compound dipeptide building block.
Materials:
-
Fmoc-beta-alanine
-
L-Proline methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Silica gel for column chromatography
Procedure:
-
Preparation of L-Proline Methyl Ester:
-
Suspend L-Proline methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.2 equivalents) and stir at room temperature for 30 minutes.
-
Use the resulting solution directly in the next step.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Fmoc-beta-alanine (1.0 equivalent), HATU (1.0 equivalent), and HOAt (1.0 equivalent) in DMF.
-
Add DIPEA (2.0 equivalents) to the Fmoc-beta-alanine solution and stir for 5 minutes to pre-activate.
-
Add the pre-activated Fmoc-beta-alanine solution to the L-Proline methyl ester solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.
-
-
Purification of the Methyl Ester:
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of EtOAc in hexanes.
-
-
Saponification:
-
Dissolve the purified methyl ester in a mixture of methanol and water.
-
Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the steps for incorporating the pre-synthesized this compound dipeptide into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (prepared as in Protocol 1)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU/HOAt coupling reagents
-
DIPEA
-
DMF, peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
DCM
-
Methanol
-
Kaiser test or other ninhydrin-based test reagents
Procedure:
-
Resin Swelling:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Dipeptide Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the vial and agitate for 2-5 minutes to activate the dipeptide.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5-7 times), DCM (3 times), and methanol (3 times) to remove any unreacted reagents and by-products.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.
-
Protocol 3: Cleavage, Deprotection, and Characterization
This protocol describes the final steps of cleaving the synthesized peptide from the resin and its subsequent analysis.
Materials:
-
Peptide-resin (fully synthesized)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system (preparative and analytical) with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Isolation and Drying:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired peptide peak.
-
-
Characterization:
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide by mass spectrometry to verify the correct molecular weight.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
-
Signaling Pathways and Logical Relationships
The incorporation of the β-Ala-Pro motif can influence the structure and function of bioactive peptides, potentially altering their interaction with signaling pathways. For instance, if the peptide is an analogue of a native ligand for a G-protein coupled receptor (GPCR), the modified conformation may enhance or inhibit receptor activation and downstream signaling.
References
Application Notes and Protocols for Fmoc-beta-alanyl-L-proline: A Tool for Inducing Specific Peptide Conformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of peptide conformation is a cornerstone of modern drug design and molecular biology. The introduction of specific structural motifs can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Fmoc-beta-alanyl-L-proline is a dipeptide building block that serves as a potent inducer of specific turn structures in peptides, particularly the inverse γ-turn. This application note provides detailed information on the conformational effects of incorporating this dipeptide, along with comprehensive protocols for its use in solid-phase peptide synthesis (SPPS) and the subsequent analysis of the resulting peptide structures.
The β-Ala-Pro cassette, due to the increased flexibility of the β-alanine backbone and the inherent conformational constraints of the proline ring, predisposes peptide chains to adopt tight turns. This has been demonstrated in cyclic tetrapeptides, where the cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) structure reveals a conformation stabilized by two intramolecular hydrogen bonds, forming two inverse γ-turns.[1] Such well-defined structures are of significant interest for the development of peptidomimetics, scaffolds for combinatorial libraries, and probes for studying protein-protein interactions.
Application: Induction of Inverse γ-Turns
The incorporation of a β-alanyl-L-proline unit into a peptide sequence is a reliable method for inducing an inverse γ-turn. A γ-turn is a three-residue turn characterized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. In the case of the β-Ala-Pro motif, the proline residue occupies the central (i+1) position of the turn.
Conformational Analysis of cyclo-(L-Pro-β-Ala-L-Pro-β-Ala):
A detailed conformational analysis of the cyclic tetrapeptide cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) using single-crystal X-ray diffraction and ¹H-NMR spectroscopy has elucidated the structural basis for the turn-inducing properties of the β-Ala-Pro unit.[1]
Key Conformational Features:
-
Two Inverse γ-Turns: The molecule adopts a conformation featuring two inverse γ-turns, each involving a β-alanine and a proline residue.
-
Intramolecular Hydrogen Bonds: The structure is stabilized by two intramolecular hydrogen bonds between the C=O group of a β-alanine residue and the N-H group of the other β-alanine residue.[1]
-
Trans Peptide Bonds: All peptide bonds within the cyclic structure are in the trans conformation.[1]
-
Folded Conformation of β-Alanine: The β-alanine residues adopt a characteristic folded conformation around the Cα-Cβ bond.[1]
Quantitative Conformational Data
The following table summarizes the key dihedral angles for the two independent molecules of cyclo-(L-Pro-β-Ala-L-Pro-β-Ala) found in the crystal structure, which define the inverse γ-turn conformation.
| Dihedral Angle | Molecule 1 (°) | Molecule 2 (°) |
| β-Ala(1) | ||
| φ (C'-N-Cα-C') | -89.4 | 90.0 |
| ψ (N-Cα-C'-N) | 169.1 | -173.2 |
| θ (N-Cα-Cβ-C') | 69.5 | -70.1 |
| Pro(1) | ||
| φ (C'-N-Cα-C') | -64.4 | -65.2 |
| ψ (N-Cα-C'-N) | 148.8 | 150.1 |
| ω (Cα-C'-N-Cα) | 176.1 | 176.3 |
| β-Ala(2) | ||
| φ (C'-N-Cα-C') | 86.8 | -88.7 |
| ψ (N-Cα-C'-N) | -171.6 | 174.5 |
| θ (N-Cα-Cβ-C') | -68.9 | 70.3 |
| Pro(2) | ||
| φ (C'-N-Cα-C') | -66.5 | -64.8 |
| ψ (N-Cα-C'-N) | -150.5 | -148.9 |
| ω (Cα-C'-N-Cα) | -175.8 | -176.5 |
Data extracted from the crystallographic information of cyclo-(L-Pro-β-Ala-L-Pro-β-Ala).[1]
Experimental Protocols
While the foundational conformational studies on β-Ala-Pro containing peptides were conducted using solution-phase synthesis, the use of Fmoc-β-Ala-L-Pro-OH allows for its convenient incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols provide a general framework for the synthesis of a linear peptide containing the β-Ala-Pro motif and its subsequent on-resin cyclization to enforce the turn conformation.
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing Fmoc-β-Ala-L-Pro
This protocol describes the manual synthesis of a generic linear peptide on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-amino acids
-
Fmoc-β-Ala-L-Pro-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH), Diethyl ether
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (unreacted primary amines), repeat the coupling.
-
Wash the resin with DMF (5 x 1 min).
-
-
Incorporation of Fmoc-β-Ala-L-Pro-OH:
-
Follow the same procedure as in step 3 for coupling, using Fmoc-β-Ala-L-Pro-OH as the building block. Note that the Kaiser test is not suitable for proline's secondary amine; a chloranil test can be used instead.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol outlines a general procedure for the on-resin cyclization of a linear peptide containing the β-Ala-Pro motif, synthesized on a side-chain anchoring resin (e.g., using an Fmoc-Asp(O-2-PhiPr)-OH or Fmoc-Glu(O-2-PhiPr)-OH linker).
Materials:
-
Resin-bound, side-chain protected linear peptide with N- and C-termini deprotected.
-
Cyclization reagents: e.g., Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or Diphenylphosphoryl azide (DPPA)
-
Base: DIPEA or 2,4,6-Collidine
-
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Preparation of Linear Peptide: Synthesize the linear peptide on a suitable side-chain anchoring resin, leaving the N-terminal Fmoc group on.
-
Side-Chain Deprotection for Cyclization: Selectively deprotect the side-chain linker (e.g., removal of the 2-phenylisopropyl ester with 1% TFA in DCM).
-
N-terminal Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1, step 2.
-
On-Resin Cyclization:
-
Swell the resin in DMF or NMP.
-
Add the cyclization reagent (e.g., PyBOP, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF/NMP.
-
Shake the reaction mixture at room temperature. Monitor the cyclization over time (typically 4-24 hours).
-
-
Cleavage and Purification:
-
After completion of the cyclization, wash the resin thoroughly.
-
Cleave the cyclic peptide from the resin and deprotect the remaining side-chain protecting groups using the appropriate cleavage cocktail.
-
Purify and characterize the cyclic peptide as described in Protocol 1.
-
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Synthesis and Cyclization
Caption: Workflow for SPPS and on-resin cyclization.
Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a cyclic peptide containing a β-Ala-Pro induced turn acts as an antagonist to a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR antagonism by a β-turn mimetic.
Conclusion
This compound is a valuable dipeptide for inducing specific, stable turn conformations in synthetic peptides. The well-characterized inverse γ-turn structure provides a rational basis for the design of peptidomimetics with enhanced biological properties. The provided protocols offer a starting point for the successful incorporation of this motif using standard Fmoc-SPPS techniques, enabling researchers to explore its potential in various applications, from drug discovery to materials science. Careful purification and rigorous conformational analysis are essential to validate the desired three-dimensional structure of the final peptide product.
References
Unlocking Therapeutic Potential: Applications of β-Alanine Containing Peptides in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of β-alanine into peptides represents a powerful strategy in medicinal chemistry, offering a route to novel therapeutics with enhanced stability and biological activity. These modified peptides, often termed "foldamers," can adopt well-defined secondary structures, mimicking natural α-peptides while exhibiting remarkable resistance to proteolytic degradation. This attribute significantly improves their pharmacokinetic profiles, making them attractive candidates for drug development. This document provides an overview of the applications of β-alanine containing peptides in key therapeutic areas, complete with detailed experimental protocols and quantitative data to guide researchers in this exciting field.
Inhibition of Protein-Protein Interactions: The p53-hDM2 Case Study
A critical application of β-alanine peptides is the disruption of protein-protein interactions (PPIs) implicated in disease. A prime example is the inhibition of the interaction between the tumor suppressor p53 and its negative regulator, human double minute 2 (hDM2). Overexpression of hDM2 in cancer cells leads to the degradation of p53, allowing unchecked cell proliferation. β-Alanine peptides have been designed to mimic the α-helical domain of p53 that binds to hDM2, thereby restoring p53 function.
Quantitative Data: Inhibition of the p53-hDM2 Interaction
| Peptide ID | Sequence | IC50 (µM) | Reference |
| β53-12 | Ac-(β³hF)A(β³hW)A(β³hL)AEALEA-NH₂ | ~5 | [1] |
| β53-12SB₂ | Ac-(β³hF)A(β³hW)A(β³hL)AE(β³hR)LE(β³hR)-NH₂ | Low µM range | [1] |
| β53-12SB₃ | Ac-(β³hF)A(β³hW)A(β³hL)A(β³hR)AL(β³hR)A(β³hR)-NH₂ | Low µM range | [1] |
| β53-12R₈ | (Arg)₈-(β³hF)A(β³hW)A(β³hL)AEALEA-NH₂ | Low µM range | [1] |
Note: The sequences use standard one-letter codes for α-amino acids and β³h preceding the one-letter code for the corresponding β³-homo-amino acid.
Signaling Pathway: p53-hDM2 Inhibition
Caption: Inhibition of p53-hDM2 interaction by a β-alanine peptide.
Experimental Protocol: Fluorescence Polarization Assay for p53-hDM2 Inhibition
This protocol outlines a competitive binding assay to determine the IC50 value of a β-alanine containing peptide inhibitor for the p53-hDM2 interaction.
Materials:
-
Recombinant hDM2 protein
-
Fluorescently labeled p53-derived peptide probe (e.g., TAMRA-labeled)
-
β-alanine containing test peptide
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the hDM2 protein and the fluorescent p53 probe to the desired working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare a serial dilution of the β-alanine test peptide in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed volume of the hDM2 protein solution to each well (except for the "no protein" control wells).
-
Add the serially diluted test peptide to the wells.
-
Add a fixed volume of the fluorescent p53 probe to all wells.
-
Include control wells:
-
"No inhibitor" control (hDM2 + fluorescent probe)
-
"No protein" control (fluorescent probe only)
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound fluorescent probe.
-
Modulating G-Protein Coupled Receptor (GPCR) Activity
β-Alanine containing peptides have been successfully employed to create potent and selective ligands for G-Protein Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes. The incorporation of β-amino acids can influence the peptide's conformation and stability, leading to altered receptor binding affinity and signaling properties.
Quantitative Data: β-Alanine Peptides as GPCR Ligands
| Peptide Analog | Parent Peptide | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
| [D-Tyr⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]bombesin(6-14) | Bombesin | Bombesin Receptors (BB₁, BB₂, BB₃) | High affinity for all three subtypes | [2] |
| [β³h-D-Ala²]-Deltorphin I | Deltorphin I | δ-Opioid Receptor | Potent and selective ligand | [1] |
| [β³hPhe³]-Deltorphin I | Deltorphin I | δ-Opioid Receptor | Potent and selective ligand | [1] |
Signaling Pathway: β-Alanine Activation of MRGPRD
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-β-Alanyl-L-Proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents and biochemical tools due to their enhanced stability, high binding affinity, and specificity compared to their linear counterparts.[1][2] The constrained conformational flexibility of cyclic peptides often leads to improved biological activity and resistance to enzymatic degradation.[1][3] The incorporation of specific structural motifs, such as β-turns, can facilitate the cyclization process and stabilize the desired conformation. The dipeptide sequence β-alanyl-L-proline is known to induce turn structures in peptides, making it a valuable component in the design of cyclic peptides.[1][2]
These application notes provide a detailed protocol for the synthesis of cyclic peptides utilizing the Fmoc-β-alanyl-L-proline dipeptide as a key building block. The methodology is based on standard Fmoc solid-phase peptide synthesis (SPPS) followed by either on-resin or solution-phase cyclization.
Key Applications
The use of Fmoc-β-alanyl-L-proline in the synthesis of cyclic peptides has several applications in drug discovery and development:
-
Scaffold for Drug Design: The resulting cyclic peptides can serve as rigid scaffolds for the development of receptor agonists or antagonists and enzyme inhibitors.[1]
-
Targeting Protein-Protein Interactions: Due to their larger and more defined surface area compared to small molecules, these cyclic peptides are well-suited for targeting challenging protein-protein interactions.
-
Improved Pharmacokinetic Properties: Cyclization can enhance metabolic stability and cell permeability, leading to improved pharmacokinetic profiles.
Experimental Protocols
This section details the protocols for the synthesis of a model cyclic peptide containing the β-alanyl-L-proline turn inducer.
Protocol 1: Linear Peptide Synthesis via Fmoc-SPPS
This protocol describes the assembly of the linear peptide precursor on a solid support using an automated peptide synthesizer.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-β-alanyl-L-proline dipeptide
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (5 equivalents relative to resin substitution) and Oxyma Pure (5 equivalents) in DMF.
-
Add DIC (5 equivalents) to the solution to pre-activate the amino acid for 2 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence, including the Fmoc-β-alanyl-L-proline dipeptide, until the desired linear peptide is assembled.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.
-
Washing and Drying: Wash the resin extensively with DMF and DCM, and then dry the peptide-resin under vacuum.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support.
Materials:
-
Linear peptide-resin from Protocol 1
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Resin Swelling: Swell the linear peptide-resin in DMF for 30 minutes.
-
Cyclization Cocktail Preparation: Prepare the cyclization cocktail by dissolving HOAt (3 equivalents) and the coupling reagent (BOP or PyAOP, 3 equivalents) in DMF.
-
Cyclization Reaction: Add the cyclization cocktail to the swollen resin, followed by the addition of DIPEA (6 equivalents). Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol describes the cyclization of the peptide after it has been cleaved from the solid support.
Materials:
-
Linear peptide-resin from Protocol 1
-
Cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS)
-
Diethyl ether
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF
Procedure:
-
Cleavage: Cleave the linear peptide from the resin using the cleavage cocktail as described in Protocol 2, step 5.
-
Precipitation: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification of Linear Precursor: Purify the crude linear peptide by RP-HPLC.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization over polymerization.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Solvent Removal: Remove the DMF under reduced pressure.
-
Purification: Purify the resulting cyclic peptide by RP-HPLC.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis of a model cyclic hexapeptide incorporating a β-Ala-L-Pro unit.
| Table 1: Linear Peptide Synthesis Parameters | |
| Parameter | Value |
| Resin Type | Rink Amide MBHA |
| Resin Substitution | 0.5 mmol/g |
| Scale | 0.1 mmol |
| Coupling Reagents | DIC/Oxyma Pure |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Crude Linear Peptide Yield | ~85-95% |
| Purity of Crude Linear Peptide | ~70-85% |
| Table 2: Comparison of Cyclization Methods | ||
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Coupling Reagent | PyAOP/HOAt | HATU/DIPEA |
| Reaction Time | 12-24 hours | 2-4 hours |
| Crude Cyclization Yield | ~20-40% | ~25-50% |
| Final Purity (after HPLC) | >95% | >95% |
Note: Yields are highly sequence-dependent and the provided values are estimates for a model hexapeptide.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of cyclic peptides using Fmoc-β-alanyl-L-proline.
Caption: General workflow for cyclic peptide synthesis.
Logical Relationship of Cyclization Strategies
The diagram below outlines the decision-making process for choosing between on-resin and solution-phase cyclization.
Caption: Comparison of cyclization strategies.
References
- 1. Beta-alanine containing cyclic peptides with turned structure: the "pseudo type II beta-turn." VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BETA-ALANINE CONTAINING PEPTIDES - GAMMA-TURNS IN CYCLOTETRAPEPTIDES [iris.unicampania.it]
Application Notes and Protocols for Manual Coupling of Fmoc-Dipeptides in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of pre-formed Fmoc-dipeptides as building blocks in solid-phase peptide synthesis (SPPS) offers several advantages. It can significantly reduce the overall number of coupling and deprotection cycles, thereby shortening the synthesis time.[1] Furthermore, it is a valuable strategy to overcome common challenges encountered during SPPS, such as the formation of diketopiperazines, which is a notorious side reaction at the dipeptide stage, and to disrupt peptide aggregation that can lead to incomplete reactions.[2][3] However, the coupling of Fmoc-dipeptides requires careful consideration to avoid side reactions, particularly epimerization of the C-terminal amino acid of the dipeptide.[2]
These application notes provide a detailed protocol for the manual coupling of Fmoc-dipeptides to a resin-bound amino acid or peptide chain, along with methods for monitoring the reaction and troubleshooting common issues.
Key Considerations for Fmoc-Dipeptide Coupling
-
Racemization/Epimerization: The primary risk associated with coupling Fmoc-dipeptides is the racemization of the C-terminal amino acid of the dipeptide during the activation of its carboxyl group.[2] This risk is highest when the C-terminal residue is not Glycine or Proline.[2] The choice of coupling reagents and conditions is critical to minimize this side reaction.
-
Steric Hindrance: Dipeptides are bulkier than single amino acids, which can lead to slower coupling kinetics and incomplete reactions. Optimization of coupling time and reagent excess may be necessary.
-
Solubility: Some Fmoc-dipeptides may have poor solubility in standard SPPS solvents like Dimethylformamide (DMF). A mixture of solvents such as Dichloromethane (DCM) and DMF may be required to achieve complete dissolution.[2]
Experimental Protocols
This section details the step-by-step procedures for the manual coupling of an Fmoc-dipeptide. The protocol assumes the synthesis is performed on a resin with a free N-terminal amine.
Protocol 1: Fmoc-Deprotection of the Resin-Bound Peptide
Objective: To remove the Fmoc protecting group from the N-terminus of the peptide chain attached to the solid support, exposing a free amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA) or Methanol (MeOH)
-
Reaction vessel (e.g., fritted glass funnel or syringe)
-
Shaker or manual agitation setup
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[4]
-
Drain the DMF.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate for 3-5 minutes.[2]
-
Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-20 minutes.[2][5]
-
Drain the deprotection solution.
-
Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform a series of washes, alternating between DMF and IPA/MeOH. A typical washing sequence is:
-
DMF (3 times)
-
IPA (3 times)
-
DMF (3 times)
-
-
Proceed immediately to the coupling step or perform a qualitative test to confirm the presence of a free amine (see Protocol 3).
Protocol 2: Manual Coupling of Fmoc-Dipeptide
Objective: To couple the pre-formed Fmoc-dipeptide to the deprotected N-terminus of the resin-bound peptide chain.
Materials:
-
Deprotected peptide-resin
-
Fmoc-dipeptide
-
Coupling reagents (e.g., HBTU, HATU, HCTU, or DIC/Oxyma)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: DMF or a mixture of DMF/DCM
-
Reaction vessel
-
Shaker or manual agitation setup
Procedure:
-
Prepare the Fmoc-Dipeptide Solution: In a separate vial, dissolve the Fmoc-dipeptide (3-5 equivalents relative to the resin loading) and the coupling additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF. If solubility is an issue, a mixture of DMF and DCM can be used.[2]
-
Activation: Add the activating agent (e.g., HBTU, HATU, HCTU, or DIC, 3-5 equivalents) to the dipeptide solution.[3]
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the mixture.[3] The solution may change color, indicating activation. Allow the pre-activation to proceed for 1-2 minutes.[6]
-
Coupling Reaction: Add the activated Fmoc-dipeptide solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction time may need to be extended for sterically hindered dipeptides.[3]
-
Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads to perform a qualitative test for free amines (see Protocol 3) to check for reaction completion.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the peptide-resin thoroughly with DMF and IPA/MeOH to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 times)
-
IPA (3 times)
-
DMF (3 times)
-
-
The peptide-resin is now ready for the next deprotection cycle to continue the peptide chain elongation.
Protocol 3: Monitoring Reaction Completion - The Kaiser Test
Objective: To qualitatively determine the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.
Materials:
-
Small sample of peptide-resin beads (10-15 beads)
-
Kaiser Test Reagents:[7]
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
-
-
Small test tubes
-
Heating block or oven at 100-110°C
Procedure:
-
Place a small sample of washed and dried resin beads into a test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.[7]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution are yellow/colorless | Coupling is complete (no free primary amines).[8] | Proceed to the next deprotection step. |
| Beads are dark blue, solution may be colored | Incomplete coupling.[7] | Recouple using fresh reagents or extend the coupling time. |
| Beads are colorless, solution is blue | Nearly complete coupling. | Extend coupling time or proceed to capping. |
Note: The Kaiser test is not reliable for N-terminal proline residues (a secondary amine). In such cases, the Chloranil or Isatin test should be used.[9]
Data Presentation
Table 1: Recommended Reagent Equivalents for Fmoc-Dipeptide Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Dipeptide | 3 - 5 |
| Activating Agent (HBTU, HATU, etc.) | 3 - 5 |
| Coupling Additive (HOBt, Oxyma) | 3 - 5 |
| Base (DIPEA, Collidine) | 6 - 10 |
Table 2: Troubleshooting Common Issues in Fmoc-Dipeptide Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the dipeptide- Poor solubility of the Fmoc-dipeptide- Inefficient activation- Peptide aggregation | - Extend the coupling reaction time.- Perform a second coupling (double coupling) with fresh reagents.[10]- Use a different solvent system (e.g., DMF/DCM).- Use a stronger activating agent (e.g., HATU).- Consider using chaotropic salts to disrupt aggregation.[3] |
| Low Yield | - Incomplete deprotection or coupling at previous steps- Diketopiperazine formation at the dipeptide stage (if coupling single amino acids) | - Ensure complete deprotection and coupling at each step using monitoring tests.- The use of Fmoc-dipeptides is a strategy to avoid diketopiperazine formation. |
| Racemization/ Epimerization | - Prolonged activation time- Use of a strong base | - Minimize the pre-activation time.- Use a weaker base like 2,4,6-collidine, especially for racemization-prone residues.[11]- The use of carbodiimide activators like DIC with an additive such as OxymaPure can minimize racemization.[11] |
Visualization of the Experimental Workflow
Caption: Workflow for the manual coupling of an Fmoc-dipeptide.
References
- 1. bachem.com [bachem.com]
- 2. chempep.com [chempep.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. kilobio.com [kilobio.com]
- 11. bachem.com [bachem.com]
Application Notes and Protocols: Fmoc Deprotection Conditions for Proline-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of peptides containing proline residues using Fmoc solid-phase peptide synthesis (SPPS) presents unique challenges, primarily due to the secondary amine structure of proline. A significant side reaction during the Fmoc deprotection step is the formation of diketopiperazine (DKP), especially when proline is the C-terminal or penultimate amino acid.[1][2] This intramolecular cyclization can lead to truncation of the peptide chain and cleavage from the resin, resulting in reduced yield and purification difficulties.[3] Furthermore, the basic conditions required for Fmoc removal can also lead to racemization at the α-carbon of the amino acid residues.
These application notes provide a detailed overview of the factors influencing these side reactions and offer optimized protocols to minimize their occurrence. The information is intended to guide researchers in developing robust and efficient synthetic strategies for proline-containing peptides.
Key Considerations for Fmoc Deprotection of Proline-Containing Peptides
Several factors must be carefully considered to minimize side reactions during the Fmoc deprotection of proline-containing peptides:
-
Sequence: The propensity for DKP formation is highly sequence-dependent. Peptides with a C-terminal proline or a proline at the penultimate position are particularly susceptible.[1][2]
-
Resin: The choice of resin can influence the extent of DKP formation. For instance, 2-chlorotrityl chloride (2-CTC) resin is known to suppress DKP formation due to its steric hindrance.[3]
-
Deprotection Reagent: The base and solvent system used for Fmoc removal significantly impacts the level of side reactions. While piperidine in DMF is the standard, alternative reagents have been shown to be more effective in suppressing DKP formation.[4][5][6]
-
Temperature and Time: Reaction conditions such as temperature and the duration of the deprotection step can also affect the extent of side reactions.
Quantitative Analysis of Diketopiperazine (DKP) Formation
The following tables summarize quantitative data on DKP formation under different Fmoc deprotection conditions for a model peptide sequence prone to this side reaction.
Table 1: Comparison of DKP Formation with Different Fmoc Deprotection Reagents.
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [4] |
| 5% Piperidine | DMF | 12.2 | [4] |
| 20% Piperidine | Toluene | 11.7 | [4] |
| 5% Piperazine | DMF | < 4 | [4] |
| 5% Piperazine | NMP | < 4 | [4] |
| 2% DBU, 5% Piperazine | NMP | Significantly Reduced | [4][5][6] |
Data is for the model peptide Fmoc-Cys[(CH₂)₃COOtBu]-Pro-2-Cl-trityl resin after a two-step deprotection (5 min followed by 30 min).
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the standard method for Fmoc removal, which may be suitable for sequences less prone to DKP formation.
Materials:
-
Peptide-resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for a specified time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed with the coupling of the next Fmoc-amino acid.
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
This protocol utilizes an alternative deprotection reagent that has been shown to significantly reduce DKP formation.[4][5][6]
Materials:
-
Peptide-resin
-
2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) Piperazine in N-Methyl-2-pyrrolidone (NMP)
-
NMP for washing
Procedure:
-
Swell the peptide-resin in NMP for 30-60 minutes.
-
Drain the NMP.
-
Add the 2% DBU/5% piperazine/NMP solution to the resin.
-
Agitate the mixture at room temperature for a specified time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (e.g., 5 x 1 minute).
-
Proceed with the coupling of the next Fmoc-amino acid.
Protocol 3: Analysis of Diketopiperazine Formation by HPLC
This protocol outlines a general method for quantifying the amount of DKP formation.
Materials:
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5)
-
Diethylether (cold)
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (with 0.1% TFA) for mobile phases
Procedure:
-
Take a small sample of the peptide-resin after the deprotection step .
-
Cleave the peptide from the resin using the appropriate cleavage cocktail for 1-2 hours.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water).
-
Analyze the sample by reverse-phase HPLC.
-
Identify the peaks corresponding to the desired peptide and the DKP by-product based on their retention times and mass spectrometry analysis.
-
Calculate the percentage of DKP formation by integrating the peak areas.
Visualizations
Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).
Caption: Mechanism of diketopiperazine (DKP) formation.
Conclusion and Recommendations
The synthesis of proline-containing peptides requires careful optimization of the Fmoc deprotection step to minimize the formation of diketopiperazine and prevent racemization. For sequences that are highly susceptible to DKP formation, the use of an optimized deprotection solution containing 2% DBU and 5% piperazine in NMP is strongly recommended over the standard 20% piperidine in DMF.[4][5][6] Researchers should empirically determine the optimal deprotection time and conditions for their specific peptide sequence. When encountering difficulties, the use of 2-chlorotrityl chloride resin or the incorporation of dipeptide building blocks can be effective strategies to circumvent these side reactions. Careful monitoring of the synthesis by HPLC is crucial for identifying and quantifying any by-products, ensuring the successful synthesis of the desired proline-containing peptide.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-β-Ala-Pro-OH Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-β-alanyl-L-proline.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-β-alanyl-L-proline to a resin-bound amino acid often inefficient?
The coupling of Fmoc-β-alanyl-L-proline can be challenging due to a combination of factors. Proline's unique cyclic secondary amine structure makes it a sterically hindered amino acid.[1] This steric hindrance can slow down the coupling reaction compared to primary amines. Additionally, the dipeptide unit itself can be bulky, further impeding its approach to the N-terminal of the growing peptide chain. In some cases, aggregation of the peptide-resin can also play a significant role in reducing coupling efficiency.[2]
Q2: I am observing a significant amount of unreacted N-terminal amine after the coupling step, confirmed by a strong positive Kaiser test. What are the immediate troubleshooting steps?
A strong positive Kaiser test indicates a failed or incomplete coupling reaction. Here are the immediate steps to consider:
-
Double Couple: The most straightforward approach is to repeat the coupling step with a fresh solution of the activated dipeptide.[1] This provides a second opportunity for the reaction to go to completion.
-
Increase Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4-12 hours can significantly improve the yield.[3]
-
Increase Reagent Concentration: Increasing the concentration of the Fmoc-β-alanyl-L-proline and the coupling reagents can enhance the reaction kinetics.[1] A concentration of 0.5 M for the amino acid and coupling reagent solution is often effective.[1]
Q3: I have tried double coupling and extending the reaction time, but the coupling efficiency is still low. What other factors should I investigate?
If basic troubleshooting steps fail, consider the following factors that can significantly impact coupling efficiency:
-
Choice of Coupling Reagent: Not all coupling reagents are equally effective for difficult couplings. Standard carbodiimide reagents like DIC might be insufficient. More potent activating agents are often required.
-
Solvent System: The choice of solvent can influence resin swelling, peptide chain solvation, and aggregation. While DMF is standard, other solvents or additives may be necessary.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that mask the N-terminal amine, preventing the incoming dipeptide from accessing it.[2]
Troubleshooting Guide
Problem: Persistent Low Coupling Efficiency
If you continue to experience poor coupling of Fmoc-β-alanyl-L-proline after initial troubleshooting, a more systematic approach is required. The following sections provide detailed guidance on optimizing your reaction conditions.
Optimizing Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with the Proline residue in the dipeptide. Standard reagents may not be sufficient. Consider switching to a more potent uronium or phosphonium salt-based reagent.
Table 1: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Key Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Cost-effective, commonly used. | May not be potent enough for sterically hindered couplings. Can cause dehydration of Asn and Gln side chains.[4] |
| HBTU/TBTU | Uronium Salt | Highly efficient, widely used. | Forms a guanidinium species in solution.[4] |
| HATU | Uronium Salt | More reactive than HBTU, good for hindered couplings.[5][6] | Higher cost. |
| PyBOP | Phosphonium Salt | Excellent for sterically demanding couplings. | Can be more expensive than uronium salts. |
| COMU | Uronium Salt | Very high reactivity, good solubility, and considered safer than some benzotriazole-based reagents.[6][7] | Relatively new compared to others. |
Recommendation: For the coupling of Fmoc-β-alanyl-L-proline, switching to HATU or COMU is highly recommended due to their enhanced reactivity.
Addressing Solvent Effects and Peptide Aggregation
Peptide aggregation is a sequence-dependent phenomenon that can severely hinder coupling reactions. The growing peptide chain can fold back on itself, making the N-terminal amine inaccessible.
Strategies to Mitigate Aggregation:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.[8]
-
Alternative Solvents: Replacing or mixing DMF with solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solvation and reduce aggregation.[8]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C) can help to break up aggregates and increase reaction rates.[8][9]
Experimental Protocols
Protocol 1: Test Cleavage and HPLC Analysis for Coupling Efficiency
This protocol allows for a quantitative assessment of the coupling efficiency by analyzing a small sample of the peptide-resin.
-
After the coupling reaction, wash the resin thoroughly with DMF.
-
Dry a small sample of the resin (approximately 5-10 mg) under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the dried resin sample and allow the cleavage to proceed for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) to quantify the desired product versus the unreacted (truncated) peptide.
Protocol 2: High-Potency Coupling with HATU
This protocol is recommended for the difficult coupling of Fmoc-β-alanyl-L-proline.
-
Swell the resin in DMF.
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-β-alanyl-L-proline (3-5 equivalents relative to resin substitution). Dissolve the dipeptide, HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Agitate the reaction vessel continuously.
-
Take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is positive, consider a second coupling.
-
Wash the resin thoroughly with DMF to remove excess reagents.
Visual Guides
Caption: Troubleshooting workflow for Fmoc-β-Ala-Pro-OH coupling.
Caption: Activation and coupling pathway using HATU.
References
- 1. biotage.com [biotage.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Bot Detection [iris-biotech.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Preventing Diketopiperazine Formation in β-Alanyl-Proline Sequences
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation in peptide sequences containing β-alanyl-proline.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
A1: Diketopiperazine formation is an intramolecular cyclization reaction that occurs at the N-terminus of a peptide chain, resulting in the cleavage of the first two amino acids as a cyclic dipeptide.[1][2] This side reaction is particularly problematic during solid-phase peptide synthesis (SPPS) as it leads to the termination of the growing peptide chain, resulting in a lower yield of the desired full-length peptide and complicating the purification process due to the presence of truncated peptide impurities.[3][4]
Q2: Why are sequences with a penultimate proline, such as β-alanyl-proline, particularly susceptible to DKP formation?
A2: Peptides with proline as the second amino acid from the N-terminus are highly prone to DKP formation.[5][6] The fixed cyclic structure of proline facilitates the necessary cis-amide bond conformation between the first and second amino acids, which brings the N-terminal amino group in close proximity to the carbonyl group of the second amino acid's peptide bond, thus promoting the cyclization reaction.[1][2] While direct comparative rates for β-alanyl-proline are not extensively documented in readily available literature, the underlying mechanism driven by the penultimate proline remains the key factor.
Q3: How does the presence of a β-amino acid like β-alanine at the N-terminus affect DKP formation compared to an α-amino acid?
A3: The influence of the N-terminal amino acid's side chain on the rate of DKP formation has been studied for α-amino acids, showing that polar and charged side chains can accelerate the reaction.[1] For β-alanine, the increased flexibility of its backbone due to the additional methylene group could potentially influence the rate of cyclization. However, the primary driver for DKP formation remains the penultimate proline residue. The key takeaway is that any dipeptide sequence ending in proline is at high risk for this side reaction.
Troubleshooting Guide
This guide will help you identify and resolve issues related to DKP formation in your experiments involving β-alanyl-proline sequences.
Problem: Low yield of the full-length peptide and presence of a major impurity corresponding to the peptide lacking the N-terminal β-alanyl-proline.
This is a classic indicator of significant DKP formation. The diagram below illustrates the general mechanism of DKP formation.
Solutions and Experimental Protocols
Here are three primary strategies to mitigate DKP formation when working with β-alanyl-proline sequences.
Strategy 1: Use of a Dipeptide Building Block (Fmoc-β-Ala-Pro-OH)
This is the most effective method to prevent DKP formation as it bypasses the susceptible dipeptide stage on the resin. By coupling the pre-formed dipeptide, the free N-terminal amine of the β-alanine is never available to attack the proline carbonyl group during the critical steps of synthesis.
Experimental Protocol: Synthesis of Fmoc-β-Ala-Pro-OH
This protocol is adapted from standard solution-phase peptide coupling techniques.
-
Dissolve Proline: Dissolve L-Proline (1.2 equivalents) in a 1:1 mixture of dioxane and water containing sodium carbonate (2.5 equivalents).
-
Cool the Solution: Cool the proline solution to 0°C in an ice bath.
-
Prepare Fmoc-β-Ala-OSu: In a separate flask, dissolve Fmoc-β-Ala-OSu (1 equivalent) in dioxane.
-
Coupling Reaction: Slowly add the Fmoc-β-Ala-OSu solution to the cooled proline solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup:
-
Remove the dioxane by rotary evaporation.
-
Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the Fmoc-β-Ala-Pro-OH dipeptide.
-
-
Purification: Purify the crude product by flash chromatography on silica gel if necessary.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-β-Ala-Pro-OH
-
Resin Preparation: Start with a suitable resin (e.g., pre-loaded Wang or Rink Amide resin) and perform the synthesis of the peptide sequence up to the point of coupling the proline residue.
-
Dipeptide Coupling:
-
Swell the resin in N,N-dimethylformamide (DMF).
-
Perform the standard Fmoc deprotection of the last coupled amino acid on the resin.
-
In a separate tube, pre-activate the Fmoc-β-Ala-Pro-OH dipeptide (1.5-2 equivalents) with a coupling agent such as HBTU (1.5-2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) in DMF for 5-10 minutes.
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (ninhydrin test).
-
-
Continue Synthesis: After successful coupling of the dipeptide, proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in your sequence.
The following diagram illustrates the workflow for using a dipeptide building block.
Strategy 2: Modified Fmoc Deprotection Conditions
Standard Fmoc deprotection using 20% piperidine in DMF can promote DKP formation.[7] Modifying the deprotection conditions can reduce the extent of this side reaction.
Experimental Protocol: Fmoc Deprotection with 2% DBU / 5% Piperazine in NMP
This method has been shown to significantly reduce DKP formation.[7][8]
-
Resin Wash: After the coupling of the proline residue, wash the resin thoroughly with N-methyl-2-pyrrolidone (NMP).
-
Deprotection:
-
Prepare a fresh solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.
-
Add the deprotection solution to the resin and react for 5-10 minutes.
-
Drain the solution and repeat the deprotection step one more time.
-
-
Resin Wash: Wash the resin thoroughly with NMP to remove all traces of the deprotection reagents.
-
Coupling: Proceed with the coupling of the next amino acid (in this case, Fmoc-β-alanine) using standard coupling protocols.
Strategy 3: Use of Sterically Hindered Resins
For the synthesis of C-terminal acid peptides, using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation. The bulky trityl group on the resin physically hinders the N-terminal amine from approaching the scissile peptide bond.[3]
Quantitative Data Summary
The following table summarizes the impact of different Fmoc deprotection conditions on DKP formation for a susceptible sequence. While this data is for an α-amino acid sequence, the trend is expected to be similar for β-alanyl-proline.
| Deprotection Condition | DKP Formation (%) | Reference |
| 20% Piperidine in DMF | 13.8 | [7] |
| 5% Piperidine in DMF | 12.2 | [7] |
| 5% Piperazine in DMF | < 4.0 | [7] |
| 2% DBU, 5% Piperazine in NMP | Significantly Reduced | [7][8] |
Logical Relationship of Troubleshooting Strategies
The choice of strategy depends on the severity of the DKP formation and the specific requirements of the synthesis.
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 3. chempep.com [chempep.com]
- 4. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc Removal from β-Alanyl-Proline Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) deprotection step for challenging peptides containing the β-alanyl-proline motif.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc removal from β-alanyl-proline sequences particularly challenging?
A1: The difficulty in Fmoc deprotection from β-alanyl-proline sequences arises from a combination of factors. Proline's unique cyclic structure can create steric hindrance, slowing down the approach of the deprotecting base.[1] Furthermore, dipeptide sequences ending in proline are highly susceptible to diketopiperazine (DKP) formation, a side reaction that cleaves the peptide from the resin.[2][3] The presence of a β-amino acid can also influence the peptide backbone conformation, potentially leading to aggregation and reduced accessibility of the Fmoc group.[4][5]
Q2: What are the signs of incomplete Fmoc removal?
A2: Incomplete Fmoc removal can manifest in several ways:
-
Deletion sequences: The subsequent amino acid coupling will fail, leading to peptides missing one or more residues.[6]
-
Low yield of the target peptide: A significant portion of the peptide chains remain blocked and do not elongate.
-
Complex chromatogram: HPLC analysis of the crude peptide will show multiple peaks corresponding to the desired peptide and various deletion byproducts.[7]
-
Positive Kaiser test (or other amine test) after coupling: If the test is performed after the coupling step, a positive result indicates unreacted free amines from the previous incomplete deprotection.
Q3: What is diketopiperazine (DKP) formation and why is it a concern with β-alanyl-proline?
A3: Diketopiperazine formation is an intramolecular cyclization reaction of a dipeptidyl-resin, which results in the cleavage of the dipeptide from the solid support as a cyclic diketopiperazine.[2] Sequences with proline as the second amino acid are particularly prone to this side reaction due to the conformational preference of the peptide bond.[3][8] The β-alanine residue can also facilitate cyclization. This side reaction leads to a significant loss of the desired peptide from the resin.
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Presence of deletion sequences in the final product detected by mass spectrometry.
-
Low overall yield of the crude peptide.
-
Broad or multiple peaks in the HPLC chromatogram of the crude product.
Possible Causes:
-
Steric hindrance from the proline residue.[1]
-
Peptide aggregation on the solid support, limiting reagent access.[4]
-
Insufficient deprotection time or reagent concentration.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Increase Deprotection Time | Extend the standard piperidine treatment time. For example, instead of a single 10-minute treatment, perform two treatments of 10-15 minutes each. | Longer exposure to basic conditions can increase the risk of other side reactions like racemization or aspartimide formation if sensitive residues are present elsewhere in the sequence. |
| Use a Stronger Base System | Replace the standard 20% piperidine in DMF with a solution containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU / 2% piperidine in DMF.[9] | DBU is a non-nucleophilic base and will not scavenge the dibenzofulvene byproduct of Fmoc removal, hence the addition of a small amount of piperidine.[9] DBU can promote aspartimide formation if Asp residues are present.[10] |
| Elevate the Reaction Temperature | Perform the deprotection step at an elevated temperature, for example, 35-40°C. | Increased temperature can accelerate both the desired deprotection and potential side reactions. This should be used cautiously and optimized for the specific sequence. |
| Incorporate Chaotropic Agents | Add a chaotropic salt like LiCl (e.g., 0.1 M) to the deprotection solution to disrupt secondary structures and reduce aggregation. | Ensure the salt is compatible with your resin and downstream processing. |
Issue 2: Significant Diketopiperazine (DKP) Formation
Symptoms:
-
Very low yield of the final peptide.
-
Identification of the diketopiperazine byproduct in the cleavage solution.
Possible Causes:
-
The inherent propensity of the Xaa-Pro sequence to cyclize.[3][8]
-
Prolonged exposure to the basic conditions of Fmoc deprotection at the dipeptide stage.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Use a Dipeptide Building Block | Couple Fmoc-β-Ala-Pro-OH as a single unit instead of sequentially coupling Fmoc-Pro-OH followed by Fmoc-β-Ala-OH. | This is the most effective way to prevent DKP formation at this specific linkage. It requires the pre-synthesis of the dipeptide. |
| Use a Sterically Hindered Resin | Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group sterically hinders the intramolecular cyclization reaction.[11] | Peptides can be cleaved from 2-CTC resin under mildly acidic conditions, which preserves acid-labile side-chain protecting groups. |
| Modify the Deprotection Reagent | Use an alternative, less nucleophilic base or a bulkier base that may disfavor the cyclization mechanism. For example, 4-methylpiperidine can be a substitute for piperidine.[6] | The efficiency of these alternative bases for Fmoc removal should be confirmed for your specific sequence. |
| Optimize Deprotection Time at the Dipeptide Stage | Use the minimum effective deprotection time for the Fmoc removal from proline before coupling β-alanine. | This requires careful monitoring to ensure complete deprotection without providing excessive time for cyclization. |
Comparative Data on Deprotection Reagents
The following table summarizes various reagents used for Fmoc removal and their reported performance, which can be extrapolated for β-alanyl-proline sequences.
| Deprotection Reagent | Typical Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Standard, well-characterized, effective for most sequences.[10] | Can promote DKP and aspartimide formation.[2][6] |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | Faster and more efficient for sterically hindered sequences.[9][10] | Potent catalyst for aspartimide formation.[10] |
| 4-Methylpiperidine | 20% in DMF | Similar efficiency to piperidine, may reduce certain side reactions.[6] | Less commonly used, may require optimization. |
| Piperazine | 10% in DMF/Ethanol (9:1) | Can be an effective alternative to piperidine.[6] | May be less efficient for some sequences.[6] |
| Morpholine | 50-60% in DMF | Can minimize DKP and aspartimide formation. | Requires higher concentrations and may be less efficient than piperidine. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time for a total of two treatments.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Proceed with the coupling of the next amino acid.
Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Add the DBU/piperidine solution to the resin.
-
Agitate the mixture at room temperature for 5-7 minutes.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Proceed with the coupling of the next amino acid.
Visualizations
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesalabs.com [mesalabs.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-ß-Alanine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions associated with Fmoc-ß-alanine in Solid-Phase Peptide Synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction associated with Fmoc-ß-alanine in SPPS?
A1: The most frequently encountered side reaction is the unintentional incorporation of Fmoc-ß-alanine into a peptide chain. This occurs because Fmoc-ß-alanine can be present as an impurity in commercial Fmoc-amino acid derivatives, particularly those prepared using 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu).[1][2] This impurity arises from a Lossen-type rearrangement of the Fmoc-OSu reagent during the Fmoc-protection of the desired amino acid.[1][2][3][4][5]
Q2: Are there specific side reactions that occur when intentionally incorporating Fmoc-ß-alanine into a peptide sequence?
A2: While the presence of ß-alanine can influence the conformational properties of a peptide, potentially leading to gamma-turns, there is limited literature detailing unique side reactions that are specifically and frequently caused by the intentional incorporation of Fmoc-ß-alanine during standard SPPS.[6][7] However, like any amino acid, its incorporation is subject to common SPPS side reactions such as incomplete coupling or aggregation, particularly in hydrophobic sequences.[8] The increased flexibility of the ß-alanine backbone could theoretically influence the propensity for intra- or intermolecular side reactions, such as cyclization, but this is not a commonly reported issue.
Q3: How can I detect the presence of Fmoc-ß-alanine-related impurities in my peptide?
A3: The presence of unintentionally incorporated ß-alanine will result in a peptide with a mass difference of +16 Da (mass of Ala) or +30 Da (mass of Gly) if it replaces a Glycine or Alanine respectively, or an insertion of 89.09 Da for the entire residue. These mass differences can be readily detected by mass spectrometry (MS). For impurities like Fmoc-ß-Ala-dipeptides, the mass difference will be larger. High-performance liquid chromatography (HPLC) can also be used to separate the desired peptide from these impurities, although co-elution is possible.[1]
Troubleshooting Guides
Issue 1: Unexplained Mass Peak Corresponding to ß-Alanine Insertion
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak with a mass corresponding to the target peptide plus or minus a mass difference indicative of a ß-alanine substitution or insertion.
-
Probable Cause: Contamination of one or more of your Fmoc-amino acid reagents with Fmoc-ß-alanine or Fmoc-ß-Ala-dipeptides. This is especially likely if Fmoc-OSu was used in the manufacturing of the amino acid derivative.[2][9]
-
Troubleshooting Steps:
-
Analyze Raw Materials: If possible, analyze the suspected Fmoc-amino acid batches by HPLC or MS to confirm the presence of Fmoc-ß-alanine impurities.
-
Supplier Inquiry: Contact the supplier of your Fmoc-amino acids to inquire about their synthesis method for the specific lot number and the quality control measures in place to detect ß-alanine impurities.
-
Alternative Reagents: For future syntheses, consider using Fmoc-amino acids prepared with alternative activating agents to Fmoc-OSu, such as Fmoc-Cl, which has been shown to avoid this specific side reaction.[4]
-
Purification: If the synthesis is complete, attempt to separate the impurity by preparative HPLC. Due to the change in polarity and structure, separation is often feasible.
-
Issue 2: Poor Coupling Efficiency of Fmoc-ß-alanine
-
Symptom: Incomplete coupling of Fmoc-ß-alanine to the growing peptide chain, as indicated by a positive Kaiser test or the presence of deletion sequences in the final product.
-
Probable Cause: While Fmoc-ß-alanine is not typically considered a "difficult" amino acid to couple, poor coupling can occur due to steric hindrance from the preceding amino acid or aggregation of the peptide-resin.
-
Troubleshooting Steps:
-
Double Coupling: Perform a second coupling of Fmoc-ß-alanine using fresh reagents to drive the reaction to completion.
-
Extended Coupling Time: Increase the coupling reaction time.
-
Alternative Coupling Reagents: Use a more potent coupling reagent such as HBTU, HATU, or PyBOP.
-
Solvent and Temperature Modification: For sequences prone to aggregation, consider switching to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. Microwave-assisted heating can also improve coupling efficiency.[8]
-
Issue 3: Peptide Aggregation in ß-Alanine Containing Sequences
-
Symptom: The peptide-resin swells poorly, and both Fmoc deprotection and coupling reactions are sluggish or incomplete. The final crude peptide may be difficult to dissolve.
-
Probable Cause: The peptide sequence, potentially influenced by the conformational flexibility of ß-alanine, is forming inter- or intra-chain hydrogen bonds, leading to aggregation on the solid support.
-
Troubleshooting Steps:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO4 in DMF) before coupling to disrupt secondary structures.
-
"Magic Mixture" Solvent: For acylation, use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at an elevated temperature (e.g., 55 °C). For Fmoc cleavage, use 20% piperidine in the same solvent mixture.
-
Backbone Protection: If the sequence is known to be difficult, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on an amino acid near the aggregation-prone region to disrupt hydrogen bonding.[8]
-
Low-Loading Resin: Synthesize the peptide on a resin with a lower substitution level to increase the distance between peptide chains, thereby reducing aggregation.
-
Quantitative Data
The formation of Fmoc-ß-alanine as a side product is highly dependent on the reaction conditions and the specific amino acid being protected.
Table 1: Fmoc-ß-Ala-OH Formation from Fmoc-OSu under Basic Conditions
| Reaction Condition | Fmoc-ß-Ala-OH Detected | Reference |
| Fmoc-OSu with sodium carbonate in acetonitrile/water | Yes | [4] |
| Fmoc-OSu in a neutral environment | No | [4] |
| Fmoc-Cl under basic conditions | No | [4] |
Table 2: Fmoc-ß-Ala-OH Impurity in Crude Products of Fmoc-Amino Acid Synthesis with Fmoc-OSu
| Fmoc-Amino Acid Derivative | Fmoc-ß-Ala-OH in Crude Product | Yield Reduction after Purification | Reference |
| Fmoc-H-tBu-Gly-OH | 2% | 50% | [4] |
| Fmoc-H-ß-Cyclopropyl-Ala-OH | 9% | 56% | [4] |
Table 3: Influence of Fmoc-OSu Equivalents on Fmoc-ß-Ala-OH Formation
| Equivalents of Fmoc-OSu used | Ratio of Fmoc-ß-Ala-OH to Fmoc-Asn(Trt)-OH | Reference |
| 1.25 | 6:94 | [4] |
| 1.0 | 0.2% of Fmoc-ß-Ala-OH | [4] |
| 0.9 | Traces of Fmoc-ß-Ala-OH | [4] |
Experimental Protocols
Protocol 1: Minimizing Fmoc-ß-Alanine Formation During Fmoc Protection
This protocol is for the N-protection of an amino acid to minimize the formation of the Fmoc-ß-alanine impurity.
-
Reagent Selection: Whenever possible, use Fmoc-Cl as the Fmoc-donating reagent instead of Fmoc-OSu.[4]
-
Stoichiometry: If using Fmoc-OSu is unavoidable, limit its quantity to an equimolar amount or slightly less (0.9 equivalents) relative to the amino acid.[4] This will minimize the excess reagent available to undergo the Lossen rearrangement.
-
Reaction Conditions:
-
Dissolve the amino acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium carbonate to adjust the pH to the desired level for the reaction.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously.
-
Maintain the reaction at room temperature and monitor its progress by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, acidify the mixture to protonate any unreacted amino acid.
-
Extract the product into an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to remove any traces of Fmoc-ß-alanine. Be aware that this may significantly reduce the final yield.[4]
-
Protocol 2: Standard Coupling of Fmoc-ß-Alanine in SPPS
This protocol outlines a standard method for incorporating Fmoc-ß-alanine into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain the solution and repeat the treatment for an additional 7 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-ß-alanine (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an activator base like HOBt (3-5 equivalents) in DMF.
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-ß-alanine solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring and Capping:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, either repeat the coupling step (double coupling) or cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizations
Caption: Mechanism of Fmoc-ß-alanine formation via Lossen rearrangement.
Caption: Troubleshooting workflow for ß-alanine related side products.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-alanine containing cyclic peptides with turned structure: the "pseudo type II beta-turn." VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Fmoc-β-alanyl-L-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude peptides containing Fmoc-β-alanyl-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying crude Fmoc-β-alanyl-L-proline?
The standard and most effective method for purifying crude Fmoc-β-alanyl-L-proline is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica column is typically used as the stationary phase, with a mobile phase gradient of acetonitrile in water, often containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[1]
Q2: What are the most common impurities encountered during the synthesis of Fmoc-β-alanyl-L-proline?
Common impurities can arise from several sources during solid-phase peptide synthesis (SPPS):
-
Incomplete coupling: Failure to couple either the β-alanine to the proline-resin or the Fmoc-β-alanine to the proline can result in truncated sequences (e.g., just proline on the resin).
-
Diketopiperazine formation: This is a common side reaction at the dipeptide stage, especially when proline is the C-terminal residue. The free N-terminus of the β-alanine can attack the ester linkage to the resin, cleaving the dipeptide and forming a cyclic diketopiperazine.[2][3]
-
Fmoc-related impurities: The reagent used to introduce the Fmoc group, Fmoc-OSu, can undergo a rearrangement to form Fmoc-β-Ala-OH.[4] This impurity can be difficult to separate from the desired product.
-
Premature Fmoc deprotection: Proline itself can contribute to the premature removal of the Fmoc group, leading to the insertion of an extra β-alanine.[5]
-
Racemization: While less common with standard coupling reagents, some racemization of the L-proline can occur.
Q3: I am observing a peak with a similar retention time to my product. What could it be?
A closely eluting peak could be a number of species. One common culprit is the formation of Fmoc-β-Ala-OH as a byproduct during the synthesis of the Fmoc-β-alanine building block, which can be carried through the synthesis.[4] Another possibility is the diastereomer, Fmoc-β-alanyl-D-proline, if any racemization of the proline occurred. To definitively identify the impurity, it is recommended to collect the fraction and analyze it by mass spectrometry.
Q4: My crude peptide has poor solubility in the initial HPLC mobile phase. What can I do?
Poor solubility in the aqueous starting conditions of RP-HPLC is a common issue. Here are a few strategies:
-
Dissolve in a stronger solvent first: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before diluting with the initial mobile phase.
-
Increase the initial organic percentage: Start your HPLC gradient with a higher percentage of acetonitrile (e.g., 10-20% instead of 5%). Be aware that this may lead to the loss of very polar impurities that will co-elute in the void volume.
-
Sonication: Gently sonicate the sample in the initial mobile phase to aid dissolution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Peptide | 1. Incomplete cleavage from the resin. 2. Precipitation of the peptide during purification. 3. Suboptimal HPLC conditions leading to broad peaks and poor fraction collection. 4. Adsorption of the peptide to vials or tubing. | 1. Ensure sufficient cleavage time and appropriate scavenger cocktail. 2. Adjust the composition of the mobile phase to improve solubility. 3. Optimize the HPLC gradient, flow rate, and column temperature. 4. Use low-adsorption vials and ensure all transfer lines are well-flushed. |
| Multiple Peaks in the Chromatogram | 1. Presence of deletion or truncated sequences. 2. Formation of side products like diketopiperazines. 3. Racemization of amino acids. 4. Presence of protecting group-related impurities. | 1. Optimize coupling and deprotection steps during synthesis. 2. For proline-containing dipeptides, consider using a 2-chlorotrityl chloride resin to minimize diketopiperazine formation.[2] 3. Use high-purity amino acid derivatives and mild coupling conditions. 4. Ensure high-quality Fmoc-amino acids are used. |
| Broad or Tailing Peaks in HPLC | 1. Column overloading. 2. Poor sample solubility in the mobile phase. 3. Secondary interactions with the silica matrix of the column. 4. Column degradation. | 1. Reduce the amount of crude peptide injected onto the column. 2. See Q4 in the FAQ section for solubility issues. 3. Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). 4. Flush the column with a strong solvent wash or replace the column if necessary. |
| Product Peak Co-elutes with an Impurity | 1. Insufficient resolution of the HPLC method. 2. The impurity has very similar physicochemical properties to the product. | 1. Modify the HPLC gradient to be shallower, which will increase the separation between peaks. 2. Try a different column chemistry (e.g., C8 instead of C18) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). |
Experimental Protocols
General Protocol for RP-HPLC Purification of Fmoc-β-alanyl-L-proline
This protocol provides a starting point for the purification of Fmoc-β-alanyl-L-proline. Optimization will likely be required based on the specific impurity profile of your crude product.
1. Materials and Reagents:
-
Crude Fmoc-β-alanyl-L-proline
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solvents for dissolving the crude peptide (e.g., DMF, DMSO)
-
RP-HPLC system with a preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size)
-
Fraction collector
-
Lyophilizer
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO).
-
Add HPLC-grade water containing 0.1% TFA to the dissolved peptide to a final concentration suitable for injection (typically 10-50 mg/mL, but this should be optimized).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Column: Preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a 20 mm ID column)
-
Detection: UV at 265 nm (for the Fmoc group) and 214 nm (for the peptide bond)
-
Gradient: A typical starting gradient would be:
-
0-5 min: 20% B
-
5-35 min: 20-60% B
-
35-40 min: 60-100% B
-
40-45 min: 100% B
-
45-50 min: 100-20% B
-
50-60 min: 20% B (re-equilibration)
-
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC using a similar but faster gradient.
-
Pool the fractions that meet the desired purity level.
5. Lyophilization:
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen solution until a dry, fluffy powder is obtained.
Quantitative Data Presentation
Table 1: Example Data Table for Optimization of Fmoc-β-alanyl-L-proline Purification
| Run ID | Column Type | Gradient (Time, %B) | Flow Rate (mL/min) | Crude Loading (mg) | Peak Retention Time (min) | Purity by Analytical HPLC (%) | Yield (%) |
| Exp-01 | C18, 5µm, 100Å | 0-30 min, 20-50% | 15 | 100 | 18.5 | 95.2 | 65 |
| Exp-02 | C18, 5µm, 100Å | 0-40 min, 25-45% | 15 | 100 | 22.1 | 98.1 | 58 |
| Exp-03 | C8, 5µm, 120Å | 0-30 min, 20-50% | 15 | 100 | 16.2 | 96.5 | 62 |
Visualizations
Caption: Experimental workflow for the purification of Fmoc-β-alanyl-L-proline.
Caption: Logical workflow for troubleshooting common HPLC purification issues.
References
Technical Support Center: HPLC Purification of Beta-Alanine Containing Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of beta-alanine containing peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides containing beta-alanine, offering potential causes and solutions in a question-and-answer format.
Question: Why am I seeing broad or tailing peaks for my beta-alanine peptide?
Answer: Poor peak shape is a common issue in HPLC and can be attributed to several factors. For peptides, including those with beta-alanine, interactions with the stationary phase and mobile phase composition are critical.
-
Secondary Interactions: Free silanol groups on silica-based columns can interact with basic residues in the peptide, leading to peak tailing. The use of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase helps to minimize these interactions by protonating acidic side chains and neutralizing basic ones.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide. For beta-alanine containing peptides, which can have basic residues, an acidic mobile phase is often essential to improve retention time and peak shape.[1] A mobile phase pH between 2 and 8 is generally recommended for silica-based columns.
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the sample concentration or injection volume.
-
Contamination: A contaminated column or guard column can also result in poor peak shape. Flush the column with a strong solvent to remove strongly retained compounds.
Question: My beta-alanine peptide is not retaining on the C18 column or eluting too early.
Answer: Poor retention of polar peptides on reversed-phase columns is a frequent challenge. Beta-alanine itself is a polar amino acid, and its presence can contribute to the overall polarity of a peptide.
-
Insufficient Ion Pairing: Trifluoroacetic acid (TFA) is a common ion-pairing agent that increases the hydrophobicity of peptides, leading to better retention on C18 columns.[2][] Ensure you are using an adequate concentration of TFA (typically 0.1%) in both mobile phase A (water) and B (acetonitrile).
-
High Initial Organic Solvent Concentration: If the starting percentage of your organic mobile phase (acetonitrile) is too high, the peptide may not bind effectively to the column. Start with a low percentage of acetonitrile (e.g., 5%) to ensure proper binding.
-
Consider a Different Stationary Phase: If retention is still an issue, a column with a different stationary phase may be necessary. For very polar peptides, a column with a polar-embedded phase or a C4 column could be more suitable. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent complementary technique to RP-HPLC for separating polar compounds.[4]
Question: I'm observing inconsistent retention times for my peptide in different runs.
Answer: Fluctuations in retention time can compromise the reproducibility of your purification.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or additive concentration, can lead to shifts in retention time.[5] A change of just 0.1 pH units can cause a significant shift.[5]
-
Column Equilibration: Insufficient column equilibration between runs can cause retention time variability. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate with at least 10 column volumes.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty seals, can lead to inconsistent flow rates and, consequently, variable retention times.
Question: How can I improve the resolution between my target peptide and impurities?
Answer: Achieving high purity requires good resolution between the peak of interest and other components in the sample.
-
Optimize the Gradient: A shallower gradient (a slower increase in the organic mobile phase concentration over time) can improve the separation of closely eluting peaks. For peptide analysis, a shallow gradient of around 1% change in organic solvent per minute is often a good starting point.[6]
-
Change the Organic Solvent: While acetonitrile is the most common organic solvent, exploring others like methanol or ethanol can alter the selectivity of the separation.
-
Vary the Mobile Phase Additive: While TFA is widely used, other ion-pairing reagents like formic acid (FA) or difluoroacetic acid (DFA) can offer different selectivity and may improve resolution for specific peptides. Formic acid is also more compatible with mass spectrometry.[2]
-
Adjust the pH: Modifying the mobile phase pH can change the charge of the peptide and impurities, potentially leading to better separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting protocol for purifying a beta-alanine containing peptide?
A1: A general starting point for reversed-phase HPLC purification of a beta-alanine containing peptide would be:
-
Column: C18, 5 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30-60 minutes.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).
This is a starting point, and optimization of the gradient and other parameters will likely be necessary.
Q2: How do I choose the right column for my beta-alanine peptide?
A2: The choice of column depends on the properties of your specific peptide.
| Column Type | Typical Application for Beta-Alanine Peptides |
| C18 | The most common choice for a wide range of peptides. Good for peptides with a mix of hydrophobic and hydrophilic residues.[1] |
| C8 | Suitable for more hydrophobic peptides that might be too strongly retained on a C18 column. |
| C4 | Often used for larger and more hydrophobic peptides and proteins. |
| Polar-Embedded | Can provide alternative selectivity for polar peptides that are poorly retained on traditional alkyl phases. |
| HILIC | An alternative technique for very polar peptides that are not retained in reversed-phase. In HILIC, peptides are eluted in order of increasing hydrophilicity.[4] |
Q3: What is the role of trifluoroacetic acid (TFA) and are there alternatives?
A3: TFA serves two main purposes in peptide purification: it acts as an ion-pairing agent to improve peak shape and retention, and it acidifies the mobile phase.[] However, TFA can suppress the signal in mass spectrometry.[2]
| Mobile Phase Additive | Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Excellent for UV detection, improves peak shape and resolution. | Suppresses MS signal.[7] |
| Formic Acid (FA) | 0.1% | Good for MS detection. | May result in broader peaks and lower resolution compared to TFA.[8] |
| Difluoroacetic Acid (DFA) | 0.05-0.1% | A compromise offering good UV performance and better MS compatibility than TFA. | Less common than TFA and FA. |
Q4: How should I prepare my crude beta-alanine peptide sample for injection?
A4: Proper sample preparation is crucial for a successful purification.
-
Dissolution: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 5% acetonitrile with 0.1% TFA). If solubility is an issue, a small amount of a stronger solvent like 50% acetonitrile/water can be used, but it's best to inject the sample in a solvent weaker than the mobile phase to avoid peak distortion.[9]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
-
Concentration: The concentration of the sample will depend on the column size (analytical vs. preparative). For an analytical column, a concentration of around 1 mg/mL is a good starting point.
Experimental Protocols
General HPLC Purification Protocol for a Beta-Alanine Containing Peptide
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 1 L of HPLC-grade water with 1 mL of TFA (0.1%). Degas the solution.
-
Mobile Phase B: Prepare 1 L of HPLC-grade acetonitrile with 1 mL of TFA (0.1%). Degas the solution.
-
-
System Preparation:
-
Purge the HPLC pumps with the prepared mobile phases.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject the filtered sample onto the column.
-
Run a linear gradient from 5% B to 60% B over 45 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peaks.
-
-
Post-Run Wash:
-
Wash the column with a high percentage of Mobile Phase B (e.g., 95%) for at least 15 minutes to elute any strongly bound impurities.
-
Re-equilibrate the column to the initial conditions if another run is to be performed.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in peptide HPLC.
Caption: General experimental workflow for HPLC purification of peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
Technical Support Center: Minimizing Peptide Aggregation with Proline and Beta-Alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing proline and beta-alanine to minimize peptide aggregation, a critical challenge in therapeutic peptide development and research. Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed laboratory protocols.
Frequently Asked Questions (FAQs)
Q1: How does proline inhibit peptide aggregation?
A1: Proline effectively minimizes peptide aggregation through several mechanisms rooted in its unique structure. As a proteinogenic amino acid, its cyclic side chain restricts the conformational flexibility of the peptide backbone.[1] Proline is known as a potent breaker of β-sheet structures, which are the hallmark of amyloid fibrils.[1] By introducing a "kink" or turn in the peptide chain, it disrupts the formation of the extended β-strands necessary for aggregation. Additionally, the absence of a hydrogen on the amide group prevents it from acting as a hydrogen bond donor, further interrupting the hydrogen-bonding network that stabilizes β-sheets.[1] Some studies also suggest that proline can bind to and trap folding intermediates in a state that is less prone to aggregation.
Q2: What is the mechanism of action for beta-alanine in preventing aggregation?
A2: Beta-alanine (β-Ala), a non-proteinogenic β-amino acid, also serves as an effective tool to combat peptide aggregation. Its incorporation into a peptide chain introduces a higher degree of flexibility compared to its α-amino acid counterparts. This increased flexibility can disrupt the ordered secondary structures, such as β-sheets, that are precursors to aggregation. The presence of β-alanine can induce turns and alter the overall peptide conformation, making it less likely to self-assemble into aggregates. Peptides containing β-alanine have been evaluated as inhibitors of protein aggregation associated with diseases like Parkinson's.
Q3: Can the position of proline or beta-alanine in the peptide sequence influence its anti-aggregation effect?
A3: Absolutely. The placement of these amino acids is critical. For proline, strategic substitution within a known β-sheet-forming region of a peptide can be highly effective at disrupting aggregation. The impact of a proline substitution is highly context-dependent; for instance, in the human islet amyloid polypeptide (hIAPP), substituting a serine at position 28 with proline (S28P) has a much more dramatic anti-amyloidogenic effect than a substitution at position 29 (S29P). Similarly, the strategic placement of beta-alanine to interrupt hydrophobic stretches or β-strand-promoting sequences can significantly reduce a peptide's propensity to aggregate.
Q4: Are there any potential downsides to using proline or beta-alanine to modify a peptide?
A4: While effective for reducing aggregation, the introduction of proline or beta-alanine can also impact the biological activity and overall structure of the peptide. Proline's rigid structure can alter the peptide's conformation in a way that may hinder its interaction with a target receptor. Similarly, the increased flexibility introduced by beta-alanine could lead to a loss of the specific three-dimensional structure required for function. Therefore, it is crucial to conduct thorough structure-activity relationship (SAR) studies to identify positions where these modifications can be made without compromising the desired biological activity.
Q5: What are the key experimental techniques to measure the effect of proline and beta-alanine on peptide aggregation?
A5: The most common and effective techniques include:
-
Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
-
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles in a solution. It can track the formation of larger aggregates from smaller monomeric peptides over time.
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of peptide aggregates, allowing for the morphological characterization of fibrils, oligomers, and other aggregated species.
Data Presentation: Quantitative Effects of Proline Substitution on Peptide Aggregation
The following table summarizes the quantitative impact of proline substitutions on the aggregation kinetics of human islet amyloid polypeptide (hIAPP), a peptide associated with type 2 diabetes. The data is derived from Thioflavin T (ThT) fluorescence assays, which monitor the formation of amyloid fibrils over time. The "Time to 50% Aggregation (T50)" is a key parameter indicating the speed of fibril formation.
| Peptide Variant | Amino Acid Substitution | T50 (hours) | Fold Change in T50 vs. Wild-Type |
| Wild-Type hIAPP | None | 2.4 ± 0.1 | 1.0 |
| hIAPP A25P | Alanine at position 25 to Proline | 6.7 ± 0.3 | 2.8 |
| hIAPP S28P | Serine at position 28 to Proline | > 150 | > 62.5 |
| hIAPP S29P | Serine at position 29 to Proline | 16.2 ± 1.0 | 6.75 |
| hIAPP A25P S28P | Double Mutant | No aggregation detected | N/A |
| hIAPP A25P S29P | Double Mutant | 16.2 ± 1.0 | 6.75 |
| hIAPP S28P S29P | Double Mutant | No aggregation detected | N/A |
Data is illustrative and compiled from published studies on hIAPP aggregation.
Visualized Mechanisms and Workflows
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No aggregation observed for the wild-type peptide. | 1. Peptide is too soluble in the chosen buffer. 2. Incorrect peptide concentration. 3. Inactive peptide stock (degradation). | 1. Adjust buffer conditions (pH, ionic strength) to be closer to the peptide's isoelectric point (pI). 2. Verify peptide concentration using a reliable method (e.g., Amino Acid Analysis). 3. Use a fresh peptide stock. Store lyophilized peptides at -20°C or -80°C and minimize freeze-thaw cycles. |
| High initial ThT fluorescence (no lag phase). | 1. Pre-existing aggregates in the peptide stock. 2. Rapid, amorphous aggregation instead of fibril formation. | 1. Ensure complete solubilization of the peptide in a strong solvent (e.g., HFIP, DMSO) before preparing aqueous stocks. Use size-exclusion chromatography (SEC) to isolate monomeric peptide. 2. Confirm fibril morphology with TEM. |
| High variability between replicate wells in ThT assay. | 1. Stochastic nature of primary nucleation. 2. Inconsistent mixing or presence of air bubbles. 3. Contamination from dust or other particulates. | 1. Increase the number of replicates. Consider adding a small amount of pre-formed fibril "seeds" to synchronize aggregation. 2. Ensure proper mixing when setting up the plate and centrifuge briefly to remove bubbles. 3. Work in a clean environment and use filtered buffers. |
| DLS shows large particles, but ThT signal is low. | The aggregates are likely amorphous (non-β-sheet) and do not bind ThT. | Use TEM to visualize the morphology of the aggregates to confirm if they are fibrillar or amorphous. |
| Peptide precipitates out of solution immediately. | 1. Peptide concentration is above its solubility limit. 2. Buffer conditions are unsuitable. | 1. Perform a solubility test to determine the optimal concentration range. 2. Screen different buffers with varying pH and salt concentrations. The addition of small amounts of organic solvents (e.g., DMSO, acetonitrile) may help. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay
Objective: To monitor the kinetics of peptide aggregation in real-time.
Materials:
-
Lyophilized peptide (wild-type and variants)
-
Thioflavin T (ThT) powder
-
Anhydrous DMSO or appropriate solvent for peptide stock
-
Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4), filtered through a 0.22 µm filter
-
96-well black, clear-bottom non-binding surface microplate
-
Fluorescence microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm, with temperature control and shaking capabilities.
Procedure:
-
Prepare ThT Stock Solution: Dissolve ThT powder in the assay buffer to a final concentration of 1 mM. Filter the solution through a 0.22 µm syringe filter to remove any particulates. Store protected from light at 4°C for up to a week.
-
Prepare Peptide Monomer Stock: Carefully dissolve the lyophilized peptide in a suitable solvent (e.g., 100% DMSO) to a high concentration (e.g., 1-5 mM) to create a monomeric stock. This step is crucial to break up any pre-formed aggregates.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the final reaction mixture. For a final volume of 100 µL per well:
-
Assay Buffer
-
ThT stock solution (to a final concentration of 10-25 µM)
-
Peptide monomer stock (diluted to the final desired concentration, e.g., 10-50 µM)
-
Note: Add the peptide stock last to initiate the aggregation reaction.
-
-
Plate Setup: Immediately pipette the reaction mixture into the wells of the 96-well plate. Include buffer-only and ThT-only controls. It is recommended to run each sample in triplicate.
-
Data Acquisition: Place the plate in the microplate reader pre-set to the desired temperature (e.g., 37°C). Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (can range from hours to days). Orbital or linear shaking between reads can be applied to accelerate aggregation.
-
Data Analysis: Subtract the background fluorescence of the ThT-only control from the sample readings. Plot the fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time (t_lag) and the time to reach 50% of maximal fluorescence (T50).
Protocol 2: Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of peptide species in solution over time.
Materials:
-
Peptide samples prepared as for the ThT assay (without ThT)
-
DLS instrument
-
Low-volume quartz or disposable cuvettes
-
Filtered assay buffer
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions. Set the measurement parameters, including temperature and solvent viscosity.
-
Sample Preparation: Prepare the peptide solution at the desired concentration in the filtered assay buffer. It is critical that the buffer is free of any particulate matter.
-
Measurement:
-
Carefully pipette the sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for several minutes.
-
Perform the measurement. The instrument will collect data over a set period, typically consisting of multiple runs.
-
-
Time-Course Monitoring: To monitor aggregation over time, measurements can be taken at various time points from the same sample incubated at a specific temperature.
-
Data Analysis: The instrument's software will generate a correlation function and calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh and PDI over time indicates the formation of larger aggregates.
Protocol 3: Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology of peptide aggregates.
Materials:
-
Aliquots from the aggregation reaction at different time points
-
TEM grids (e.g., 400-mesh copper grids coated with formvar and carbon)
-
Negative stain solution (e.g., 2% (w/v) uranyl acetate in water), freshly prepared and filtered
-
Fine-tipped tweezers
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Application: Using tweezers, hold a TEM grid by its edge. Apply a 3-5 µL drop of the peptide sample onto the carbon-coated side of the grid. Allow the sample to adsorb for 1-2 minutes.
-
Wicking: Carefully touch the edge of the grid with a piece of filter paper to wick away the excess liquid. Do not let the grid dry out completely.
-
Staining: Immediately apply a 3-5 µL drop of the negative stain solution (e.g., 2% uranyl acetate) to the grid. Let it sit for 30-60 seconds.
-
Final Wicking and Drying: Wick away the excess stain solution with filter paper. Allow the grid to air-dry completely before loading it into the microscope.
-
Imaging: Load the grid into the TEM. Start by viewing at a low magnification to find areas of interest, then increase the magnification to visualize the detailed morphology of the peptide aggregates (e.g., fibrils, oligomers, amorphous aggregates). Capture images of representative structures.
References
Technical Support Center: Strategies to Improve Solubility of Peptides with Beta-Alanine
This technical support guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols for improving the solubility of synthetic peptides incorporating beta-alanine.
Frequently Asked Questions (FAQs)
Q1: How does incorporating beta-alanine into a peptide sequence affect its potential solubility?
Incorporating beta-alanine can have varied effects on peptide solubility, largely due to its influence on the peptide's secondary structure. Unlike alpha-amino acids, the flexible backbone of beta-alanine can disrupt rigid secondary structures like beta-sheets.[1][2] Since the formation of intermolecular beta-sheets is a primary cause of peptide aggregation and insolubility, beta-alanine can potentially increase solubility by preventing this aggregation.[3][4][5] However, the overall effect depends on the entire peptide sequence, including the nature of neighboring amino acids.[4]
Q2: My peptide contains beta-alanine and is insoluble in aqueous buffers. What is the likely cause?
While beta-alanine itself is highly soluble in water, its presence does not guarantee the solubility of the entire peptide.[6] Insolubility is often dictated by the overall amino acid composition. Peptides with a high proportion of non-polar (hydrophobic) amino acids—such as Leucine, Valine, and Phenylalanine—tend to have limited solubility in aqueous solutions, which drives peptide aggregation.[5] Even with beta-alanine, if the peptide has a high hydrophobic content or forms stable secondary structures, it may be insoluble.[2] The peptide may also be at or near its isoelectric point (pI) in the chosen buffer, the pH at which it has a net neutral charge and minimum solubility.[5]
Q3: What is the best first solvent to try for dissolving my beta-alanine-containing peptide?
The best initial approach is to use a small amount of the lyophilized peptide to test a series of solvents.[7][8] A recommended starting sequence is:
-
Sterile, distilled water: Especially for peptides with fewer than five residues or those with a high percentage of charged amino acids.[7]
-
Aqueous buffers (e.g., PBS, Tris at pH 7): If the peptide is soluble in water, this is the next logical step.[8]
-
If solubility is low, adjust the pH: Based on the peptide's net charge (see Q4), an acidic or basic solution can be tested.[8]
-
Organic co-solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to first dissolve the peptide, followed by slow, stepwise dilution with the desired aqueous buffer.[7]
Q4: How do I determine the net charge of my peptide to select an appropriate pH for solubilization?
To estimate the net charge of your peptide at a neutral pH (around 7), follow these steps:[8]
-
Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus (if it's a free amine).
-
Assign a value of -1 to each acidic residue (Aspartic Acid, Glutamic Acid) and the C-terminus (if it's a free carboxyl group).
-
Sum the values to get the overall net charge.
-
If the net charge is positive (basic peptide): Try dissolving it in an acidic solution, such as 10% acetic acid.[8]
-
If the net charge is negative (acidic peptide): Try dissolving it in a basic solution, such as 0.1M ammonium bicarbonate or 10% ammonium hydroxide.[8]
-
If the net charge is neutral: The peptide is likely hydrophobic. An organic solvent such as DMSO or DMF is recommended as the initial solvent.[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or buffer. | High hydrophobicity of the peptide sequence. | Try dissolving a small amount of the peptide in a minimal volume of DMSO (e.g., 50 µL), then slowly add your aqueous buffer dropwise while vortexing. Do not exceed 1% DMSO in your final solution if it will be used in cellular assays.[7] |
| Peptide dissolves initially but precipitates when diluted with aqueous buffer. | The peptide has reached its solubility limit in the final buffer composition. | Reduce the final concentration of the peptide. Alternatively, try a different buffer system or adjust the pH further away from the peptide's isoelectric point (pI). |
| The solution remains cloudy or contains visible particles after attempting to dissolve. | Incomplete solubilization or aggregation. | Use sonication (in an ice bath to prevent heating) or gentle warming (below 40°C) to aid dissolution.[8] Always centrifuge the solution before use to pellet any undissolved material.[8] |
| Peptide is sensitive to oxidation (contains Cys, Met, or Trp) and has poor solubility. | Oxidation may be causing aggregation. | Use oxygen-free buffers for dissolution. Avoid using DMSO, as it can oxidize methionine and cysteine. Use DMF as an alternative organic solvent.[8] |
Data Presentation
Table 1: Physicochemical Properties of Amino Acid Residues Influencing Solubility
| Amino Acid | One-Letter Code | Side Chain Polarity | Hydropathy Index* | Charge (at pH 7) |
|---|---|---|---|---|
| Hydrophobic (Nonpolar) | ||||
| Alanine | A | Nonpolar | 1.8 | Neutral |
| Valine | V | Nonpolar | 4.2 | Neutral |
| Isoleucine | I | Nonpolar | 4.5 | Neutral |
| Leucine | L | Nonpolar | 3.8 | Neutral |
| Methionine | M | Nonpolar | 1.9 | Neutral |
| Phenylalanine | F | Nonpolar | 2.8 | Neutral |
| Tryptophan | W | Nonpolar | -0.9 | Neutral |
| Proline | P | Nonpolar | -1.6 | Neutral |
| Hydrophilic (Polar) | ||||
| Glycine | G | Nonpolar | -0.4 | Neutral |
| Serine | S | Polar | -0.8 | Neutral |
| Threonine | T | Polar | -0.7 | Neutral |
| Cysteine | C | Polar | 2.5 | Neutral |
| Asparagine | N | Polar | -3.5 | Neutral |
| Glutamine | Q | Polar | -3.5 | Neutral |
| Tyrosine | Y | Polar | -1.3 | Neutral |
| Beta-Amino Acid | ||||
| Beta-Alanine | β-Ala | Polar | N/A | Zwitterionic |
| Charged (Acidic) | ||||
| Aspartic Acid | D | Acidic (polar) | -3.5 | Negative |
| Glutamic Acid | E | Acidic (polar) | -3.5 | Negative |
| Charged (Basic) | ||||
| Lysine | K | Basic (polar) | -3.9 | Positive |
| Arginine | R | Basic (polar) | -4.5 | Positive |
| Histidine | H | Basic (polar) | -3.2 | Neutral/Positive |
*The Kyte-Doolittle hydropathy index is a scale where higher positive values indicate greater hydrophobicity.
Table 2: Example Solubilities of Alanine-Containing Di- and Tri-peptides in Water at 298.15 K
| Peptide | Solubility (g/L) | Molar Solubility (mol/L) |
|---|---|---|
| Gly-Ala | 217.1 | 1.486 |
| Ala-Gly | 129.5 | 0.886 |
| Ala-Ala | 166.4 | 1.039 |
| Gly-Gly-Ala | 11.2 | 0.055 |
| Gly-Ala-Gly | 11.1 | 0.055 |
| Ala-Gly-Ala | 22.8 | 0.105 |
| Ala-Ala-Ala | 16.5 | 0.068 |
Data is derived from publications focusing on the solubility of short peptides and serves as a reference for the solubility of alanine-containing backbones.[9][10]
Experimental Protocols
Protocol 1: Turbidity-Based Solubility Assessment
This protocol provides a quick method to estimate the solubility of a peptide in various solvents using nephelometry or turbidimetry, which measures light scattering from undissolved particles.[11][12]
Materials:
-
Lyophilized peptide
-
Array of test solvents (e.g., water, PBS pH 7.4, 10% Acetic Acid, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer and sonicator
-
Nephelometer or plate reader capable of measuring turbidity (e.g., at 620 nm)
-
96-well clear bottom plates
Procedure:
-
Prepare a high-concentration stock solution: Weigh out a small amount of peptide (e.g., 10 mg) and dissolve it in a solvent in which it is known to be highly soluble (e.g., DMSO for hydrophobic peptides) to make a concentrated stock (e.g., 20 mg/mL).
-
Serial Dilutions: Create a serial dilution of your peptide stock in the same initial solvent to generate a range of concentrations (e.g., from 10 mg/mL down to 0.01 mg/mL).
-
Transfer to Test Solvents: In a 96-well plate, add a small, fixed volume of each dilution to a larger volume of each of the test solvents (e.g., add 2 µL of each DMSO stock dilution to 198 µL of aqueous buffer). This creates a final solvent concentration (e.g., 1% DMSO) that is compatible with many biological assays.
-
Equilibration: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow the peptide to dissolve or precipitate.
-
Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.
-
Analysis: The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Protocol 2: Quantification of Soluble Peptide by Reversed-Phase HPLC (RP-HPLC)
This method provides a more precise quantification of peptide solubility.[13]
Materials:
-
Lyophilized peptide
-
Test solvent/buffer
-
Microcentrifuge tubes
-
Vortex mixer and sonicator
-
High-speed microcentrifuge
-
HPLC system with a C18 column and UV detector
-
HPLC mobile phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Prepare a supersaturated suspension of the peptide in the desired test buffer (e.g., add 2 mg of peptide to 1 mL of PBS).
-
Equilibration: Vortex the suspension thoroughly and incubate at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Insoluble Peptide: Centrifuge the suspension at high speed (e.g., 16,000 x g) for 15-30 minutes to pellet the insoluble peptide.
-
Sample Collection: Carefully collect the supernatant, being cautious not to disturb the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Standard Curve Preparation: Prepare a set of standards of known concentrations using a stock solution of the peptide dissolved in a strong solvent (e.g., 50% acetonitrile) where it is fully soluble.
-
HPLC Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the filtered supernatant and each standard onto the C18 column.
-
Run a gradient elution, for example, from 5% to 95% Solvent B over 30 minutes.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Quantification: Create a standard curve by plotting the peak area against the concentration of the standards. Use the peak area of the supernatant sample to determine its concentration from the standard curve. This concentration represents the solubility of the peptide in that buffer.
Visualizations
Caption: A decision tree for systematically troubleshooting solubility issues with peptides containing beta-alanine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Formation of an extremely stable polyalanine beta-sheet macromolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A recipe for designing water-soluble, beta-sheet-forming peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 7. genscript.com [genscript.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
dealing with premature Fmoc deprotection in proline-containing sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to premature Fmoc deprotection, particularly in proline-containing peptide sequences during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Premature Fmoc Deprotection
Issue: Experiencing low yield or truncated peptides, especially in sequences containing proline.
This is often indicative of premature deprotection of the N-terminal Fmoc group, leading to undesired side reactions and incomplete peptide chains. Proline-containing sequences are particularly susceptible to certain side reactions that can be initiated by premature Fmoc removal.
Possible Causes and Solutions
| Cause | Description | Recommended Solution(s) |
| Diketopiperazine (DKP) Formation | Proline, as a secondary amino acid, is highly prone to catalyzing the formation of diketopiperazines, especially at the dipeptide stage. This leads to the cleavage of the dipeptide from the resin, resulting in truncated sequences and low yield.[1][2][3] | 1. Use of Dipeptide Building Blocks: Couple the problematic proline residue as part of a dipeptide (e.g., Fmoc-Xaa-Pro-OH). This bypasses the susceptible dipeptide stage on the resin.[2] 2. Alternative Deprotection Reagents: Replace piperidine with a less nucleophilic base or a different deprotection system. For instance, a cocktail of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[1][4] |
| Base-Catalyzed Fmoc Removal by Preceding Residue | The secondary amine of a proline residue within the peptide chain can contribute to the lability of the Fmoc group on the subsequent amino acid, leading to its premature removal.[5] | 1. Use of Milder Deprotection Conditions: Reduce the concentration of piperidine (e.g., to 5-10% in DMF) or shorten the deprotection time. However, this must be balanced with ensuring complete Fmoc removal.[1] 2. Incorporate Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at an earlier point in the sequence to disrupt secondary structures that might enhance this effect. |
| Solvent-Mediated Deprotection | Degradation of DMF to dimethylamine can lead to premature Fmoc deprotection.[5] | 1. Use High-Purity Solvents: Ensure the use of fresh, high-purity, amine-free DMF for all steps of the synthesis.[6] 2. Alternative Solvents: Consider using N-Methyl-2-pyrrolidone (NMP) as an alternative to DMF, as it can sometimes offer better stability and solvation properties.[1] |
| Incomplete Deprotection in Previous Cycles | If the Fmoc group of the residue preceding proline is not completely removed, it can lead to deletion sequences. While not premature deprotection, it manifests as product-related impurities. | 1. Extended Deprotection Time: For sterically hindered amino acids preceding proline, consider extending the deprotection time or performing a second deprotection step.[2] 2. Addition of DBU: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution to enhance deprotection efficiency.[2][7] |
Frequently Asked Questions (FAQs)
Q1: Why is premature Fmoc deprotection more common in proline-containing sequences?
A1: Proline's unique cyclic secondary amine structure makes it a significant contributor to premature Fmoc deprotection and related side reactions.[5] The primary issue is its high propensity to induce diketopiperazine (DKP) formation, especially when it is the second residue in the growing peptide chain. The secondary amine of proline can act as an intramolecular catalyst, attacking the ester linkage to the resin and cleaving off the dipeptide as a DKP.[2][3]
Q2: How can I monitor for premature Fmoc deprotection during my synthesis?
A2: Direct real-time monitoring of premature deprotection is challenging. However, you can monitor the completeness of the intended deprotection step by UV spectroscopy. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which has a characteristic UV absorbance. By quantifying the amount of DBF released, you can determine the efficiency of the deprotection step.[8][9] If you suspect premature deprotection is leading to side products, offline analysis of a small cleaved sample of the crude peptide by HPLC and mass spectrometry after a few critical couplings can help identify truncated or modified sequences.
Q3: What are the best alternative bases to piperidine for Fmoc deprotection in proline-rich sequences?
A3: Several alternatives to the standard 20% piperidine in DMF have been investigated to minimize side reactions. A combination of a non-nucleophilic base with a scavenger for the dibenzofulvene by-product is often effective. For example, a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to significantly reduce DKP formation.[1][4] Other alternatives include using lower concentrations of piperidine or replacing it with 4-methylpiperidine.[10][11]
Q4: Can solvent choice impact premature Fmoc deprotection?
A4: Yes, the solvent can play a crucial role. The standard solvent, DMF, can degrade over time to form dimethylamine, which can cause premature Fmoc removal.[5] Using high-purity, fresh DMF is essential.[6] NMP is a common alternative that can offer better performance in some cases, particularly for difficult sequences.[1] Greener solvent alternatives are also being explored, but their compatibility with different deprotection reagents and sequences needs careful consideration.[10][12]
Q5: Are there any specific recommendations for the order of amino acid coupling to minimize issues with proline?
A5: When possible, avoid having proline as the second amino acid to be coupled to the resin, as this is the most susceptible position for DKP formation. If the sequence dictates this, using an Fmoc-Xaa-Pro-OH dipeptide for the coupling is the most effective strategy to prevent this side reaction.[2]
Experimental Protocols
Protocol 1: UV Monitoring of Fmoc Deprotection
This protocol allows for the quantification of Fmoc group removal by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.
-
Sample Collection: After the deprotection step with piperidine, collect the entire volume of the deprotection solution.
-
Dilution: Dilute a small, known volume of the collected solution with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer (typically below 1.5 AU).
-
UV Measurement: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the dibenzofulvene-piperidine adduct (around 301 nm).
-
Quantification: Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the adduct (for the dibenzofulvene-piperidine adduct, ε is approximately 7800 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration. From the concentration, you can calculate the total moles of Fmoc removed and compare it to the theoretical loading of the resin.
Protocol 2: Diketopiperazine (DKP) Formation Assay
This protocol is to quantify the extent of DKP formation during the synthesis of a proline-containing dipeptide on the resin.
-
Peptide Synthesis: Synthesize the dipeptide sequence (e.g., Fmoc-Xaa-Pro-Resin).
-
Deprotection: Treat the resin with the deprotection solution to be tested (e.g., 20% piperidine in DMF or an alternative) for a specific time.
-
Collection of Supernatant: Collect the supernatant, which will contain the cleaved DKP.
-
Resin Washing: Wash the resin with DMF and combine the washings with the supernatant.
-
Sample Preparation: Evaporate the solvent from the combined supernatant and washings. Re-dissolve the residue in a known volume of a suitable solvent for HPLC analysis.
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC. The DKP product will typically be a distinct peak.
-
Quantification: Quantify the amount of DKP by integrating the peak area and comparing it to a standard curve of a known concentration of the DKP or a related compound.
Visualizations
Caption: Standard Fmoc-SPPS Cycle and Point of Premature Deprotection.
Caption: Troubleshooting Logic for Proline-Related SPPS Issues.
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Bot Detection [iris-biotech.de]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 5. mesalabs.com [mesalabs.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. rsc.org [rsc.org]
- 10. Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to HPLC Purity Analysis of Fmoc-beta-alanyl-L-proline
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of starting materials is paramount to achieving high-quality final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Fmoc-beta-alanyl-L-proline, a common dipeptide building block. We present detailed experimental protocols and objective comparisons of analytical techniques to support robust quality control in your research and development endeavors.
The use of Nα-Fmoc-protected amino acids is a cornerstone of modern solid-phase peptide synthesis (SPPS). However, the synthesis of these building blocks can introduce various impurities that, if left undetected, can compromise the integrity of the final peptide product. A high overall purity value from a standard HPLC analysis can be misleading, as critical impurities may co-elute with the main peak or be present at levels that are difficult to detect without optimized methods.[1] This guide focuses on providing the necessary details to perform a thorough purity assessment of this compound.
Understanding Potential Impurities
During the synthesis and storage of this compound, several process-related and degradation impurities can arise. A comprehensive analytical approach should aim to separate and quantify these potential contaminants.
Key Potential Impurities:
-
Dipeptide Impurities: The reaction of the Fmoc protecting group with the already formed Fmoc-amino acid can lead to the formation of dipeptide impurities.[1][2]
-
β-Alanine Related Impurities: The reagent commonly used for Fmoc protection, Fmoc-OSu, can undergo a rearrangement to form Fmoc-β-alanine, which can be incorporated as an impurity.[1][2]
-
Free Amino Acids: Incomplete reaction during the introduction of the Fmoc group can result in the presence of residual free amino acids.
-
Acetate: Trace amounts of acetic acid, often originating from solvents used in the synthesis, can be present and are difficult to detect by standard HPLC-UV methods.
-
Enantiomeric Impurities: The presence of the D-enantiomer of either the beta-alanine or proline residue can impact the final peptide's structure and function. Conventional reversed-phase HPLC cannot distinguish between enantiomers.[1]
Comparative Analysis of HPLC Methods
The purity of this compound is typically assessed using a combination of Reversed-Phase HPLC (RP-HPLC) for overall purity and chiral HPLC for determining enantiomeric excess. For unequivocal identification of impurities, coupling HPLC with mass spectrometry (MS) is the gold standard.[3]
| Analytical Method | Purpose | Typical Column | Key Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Determination of overall purity and separation of diastereomers and process-related impurities. | C18 or C8, 3-5 µm particle size, 100-300 Å pore size | High resolution, robust, and widely available. | Cannot separate enantiomers. |
| Chiral HPLC | Quantification of enantiomeric purity (D- and L-isomers). | Polysaccharide-based (e.g., CHIRALPAK® series) or Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® series) | Direct separation of enantiomers.[4][5] | May require specialized columns and method development. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-throughput purity analysis with improved resolution. | Sub-2 µm particle size columns (e.g., C18) | Faster analysis times and higher peak capacities compared to HPLC.[6] | Requires specialized high-pressure instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and confirmation of impurities. | Compatible with RP-HPLC and UHPLC columns. | Provides molecular weight information for unambiguous peak identification.[3] | Ion suppression effects with certain mobile phase additives like TFA can reduce sensitivity.[7] |
Experimental Protocols
Below are representative HPLC methods for the analysis of this compound. These should be considered as starting points and may require optimization for specific instrumentation and impurity profiles.
Method 1: Reversed-Phase HPLC for Purity Assessment
This method is suitable for determining the overall purity and separating diastereomers and other process-related impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL. |
Method 2: Chiral HPLC for Enantiomeric Purity
This method is designed to separate the enantiomers of this compound.
| Parameter | Condition |
| Column | CHIRALPAK® IC or similar polysaccharide-based chiral stationary phase |
| Mobile Phase | Isocratic mixture of Hexane and Ethanol with 0.1% TFA (e.g., 80:20 v/v + 0.1% TFA). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the mobile phase to a concentration of 0.5 mg/mL. |
Workflow and Process Visualization
To ensure a comprehensive quality assessment of this compound, a structured analytical workflow is recommended. This workflow integrates different HPLC techniques to provide a complete purity profile.
References
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. phenomenex.com [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
Mass Spectrometry Analysis of Fmoc-beta-alanyl-L-proline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mass spectrometric behavior of Fmoc-beta-alanyl-L-proline, a protected dipeptide commonly used in solid-phase peptide synthesis. Understanding its fragmentation pattern is crucial for accurate characterization, quality control, and impurity profiling in peptide-based drug development. This document presents a detailed experimental protocol, comparative data with analogous dipeptides, and a visual representation of the fragmentation pathway.
Executive Summary
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of this compound reveals a characteristic fragmentation pattern dominated by the facile cleavage of the Fmoc protecting group and fragmentation directed by the proline residue. The protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of 409.18 is readily observed. Subsequent fragmentation primarily involves the neutral loss of the Fmoc group (as dibenzylfulvene and CO₂), and cleavage at the N-terminal side of the proline residue, a phenomenon known as the "proline effect." This guide provides the expected m/z values for key fragment ions and compares them to those of similar Fmoc-dipeptides to aid in the identification and characterization of this and related compounds.
Comparison of Fmoc-dipeptide Fragmentation
The fragmentation of Fmoc-protected dipeptides is significantly influenced by the constituent amino acids. The following table summarizes the key mass spectrometric data for this compound and two comparable dipeptides, Fmoc-alanyl-L-proline and Fmoc-glycyl-L-proline.
| Compound | Molecular Weight (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 408.45 | 409.18 | 312.14 ([M+H - Proline]⁺), 268.10 ([b-Ala-Pro+H]⁺), 179.05 (Fmoc group fragment), 116.07 (Proline immonium ion) |
| Fmoc-alanyl-L-proline | 408.45 | 409.18 | 312.14 ([M+H - Proline]⁺), 268.10 ([Ala-Pro+H]⁺), 179.05 (Fmoc group fragment), 116.07 (Proline immonium ion), 70.06 (Alanine immonium ion) |
| Fmoc-glycyl-L-proline | 394.42 | 395.17 | 298.13 ([M+H - Proline]⁺), 254.09 ([Gly-Pro+H]⁺), 179.05 (Fmoc group fragment), 116.07 (Proline immonium ion), 57.06 (Glycine immonium ion) |
Experimental Protocols
Sample Preparation
This compound was dissolved in a solution of 50% acetonitrile and 50% water containing 0.1% formic acid to a final concentration of 10 µM. The formic acid facilitates protonation of the analyte.
Mass Spectrometry Analysis
The analysis was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Gas: Argon
-
Collision Energy: 15-30 eV (optimized for fragmentation)
Full scan MS spectra were acquired over a mass range of m/z 100-500. Product ion scans (MS/MS) were performed by selecting the protonated molecule ([M+H]⁺) as the precursor ion.
Fragmentation Pathway of this compound
The fragmentation of this compound is a multi-step process. The following diagram illustrates the primary fragmentation pathway observed in ESI-MS/MS.
Caption: Proposed fragmentation pathway of this compound.
Detailed Fragmentation Analysis
The mass spectrum of this compound is characterized by several key fragmentation events:
-
Loss of the Fmoc Group: A prominent fragmentation pathway for Fmoc-protected peptides is the neutral loss of the Fmoc group, which typically occurs as a two-step process involving the elimination of dibenzylfulvene (178.08 Da) and carbon dioxide (44.01 Da) from the protonated molecule. This results in the formation of the unprotected dipeptide cation [β-Ala-Pro+H]⁺ at m/z 187.10.
-
The Proline Effect: Proline residues are known to direct fragmentation in mass spectrometry.[1] Due to the cyclic nature of its side chain, the amide bond N-terminal to proline is particularly susceptible to cleavage.[1] This "proline effect" leads to the formation of a prominent y-ion corresponding to the protonated proline, observed as the immonium ion at m/z 116.07.
-
b-ion Formation: Cleavage of the peptide bond between the beta-alanine and proline residues results in the formation of the b-ion, [Fmoc-β-Ala]⁺, at m/z 312.14.
-
Fmoc Group Fragmentation: The Fmoc group itself can undergo fragmentation, leading to a characteristic ion at m/z 179.05, corresponding to the fluorenyl-methyl cation.
Comparison with Alternative Dipeptides
The mass spectrometric behavior of this compound can be compared to other Fmoc-protected dipeptides to highlight the influence of the amino acid sequence on fragmentation.
-
Fmoc-alanyl-L-proline vs. This compound: While both have the same nominal mass, their fragmentation patterns would differ slightly due to the different linkage of the alanine residue. The presence of the alpha-amino group in alanine might lead to a more prominent immonium ion for alanine (m/z 70.06) compared to the beta-alanine counterpart. The core fragmentation pathways involving the loss of the Fmoc group and the proline-directed cleavage would, however, remain similar.
-
Fmoc-glycyl-L-proline vs. This compound: Fmoc-glycyl-L-proline has a lower molecular weight. Its fragmentation would also be characterized by the loss of the Fmoc group and a strong proline immonium ion. A key difference would be the presence of a glycine-specific immonium ion at m/z 57.06.
Conclusion
The mass spectrometry analysis of this compound provides a clear and predictable fragmentation pattern that is essential for its unambiguous identification. The dominant fragmentation pathways involve the neutral loss of the Fmoc protecting group and the characteristic cleavage N-terminal to the proline residue. By comparing its fragmentation pattern to those of similar dipeptides, researchers can confidently identify and differentiate these compounds in complex mixtures, ensuring the quality and purity of synthetic peptides for research and drug development.
References
A Comparative Guide to the NMR Characterization of β-Alanyl-Proline Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of peptides containing the β-alanyl-proline motif. Due to the unique structural features of both β-alanine and proline residues, NMR serves as an indispensable tool for elucidating the conformational landscape, dynamics, and intermolecular interactions of these peptides, which are crucial for their biological function and drug design.
Introduction to NMR Characterization of β-Alanyl-Proline Peptides
The incorporation of a β-amino acid, such as β-alanine, into a peptide backbone introduces greater conformational flexibility compared to α-peptides. The proline residue, with its cyclic side chain, imposes significant conformational constraints, particularly on the preceding peptide bond, which can exist in either a cis or trans conformation. The combination of these two residues in a β-alanyl-proline motif results in a unique structural element that can influence the overall peptide fold and its interaction with biological targets.
NMR spectroscopy is a powerful technique for studying peptides in solution under near-physiological conditions.[1] It provides atomic-resolution information on structure, conformation, and dynamics. A suite of NMR experiments is typically employed to gain a complete picture of a peptide's properties.
Experimental Protocols
A standard set of NMR experiments for the characterization of a relatively small peptide like β-alanyl-proline would include:
-
Sample Preparation: The peptide is typically dissolved in a deuterated solvent, most commonly D₂O or a mixture of H₂O/D₂O, to minimize the solvent proton signal.[1] The concentration should ideally be in the millimolar range (e.g., >1 mM) to ensure a good signal-to-noise ratio.[1] The pH of the sample is adjusted using deuterated acid or base to a desired value, often mimicking physiological conditions (pH ~7).
-
1D ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number and type of protons in the molecule. For β-alanyl-proline, distinct signals will be observed for the protons of the β-alanine and proline residues.
-
2D Homonuclear Correlation Spectroscopy (COSY and TOCSY):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for assigning protons within the same spin system (i.e., within the same amino acid residue).
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons belonging to a specific residue.
-
-
2D Heteronuclear Correlation Spectroscopy (HSQC or HMQC):
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. An HSQC spectrum is a powerful tool for resolving overlapping proton signals and for the assignment of carbon resonances.
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. This provides crucial information for determining the three-dimensional structure and conformation of the peptide. NOESY is also used for sequential assignment, identifying protons on adjacent residues.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also detects through-space correlations. It is often preferred for molecules of intermediate size where the NOE effect might be close to zero.
-
Data Presentation: NMR Data for β-Alanyl-Proline
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the β-alanyl-proline dipeptide in D₂O. These values are based on the individual amino acid data from the Biological Magnetic Resonance Bank (BMRB) and typical chemical shift ranges for peptides.[2][3] It is important to note that the exact chemical shifts can vary depending on the experimental conditions (pH, temperature, solvent).
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for β-Alanyl-Proline in D₂O
| Atom Name | β-Alanine | Proline |
| Hα | ~2.55 | ~4.12 |
| Hβ | ~3.18 | ~2.02, ~2.34 |
| Hγ | - | ~2.02 |
| Hδ | - | ~3.37 |
Note: The chemical shifts for the β, γ, and δ protons of proline are often complex and can overlap.
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for β-Alanyl-Proline in D₂O
| Atom Name | β-Alanine | Proline |
| Cα | ~36.4 | ~63.9 |
| Cβ | ~39.6 | ~31.7 |
| Cγ | - | ~26.5 |
| Cδ | - | ~48.8 |
| C' (Carbonyl) | ~181.0 | ~177.5 |
Table 3: Comparison of NMR Techniques for Characterizing β-Alanyl-Proline Peptides
| NMR Experiment | Information Obtained | Application to β-Alanyl-Proline |
| 1D ¹H NMR | Basic proton environment and purity. | Initial assessment of the sample. |
| COSY | Through-bond proton-proton couplings (2-3 bonds). | Assignment of Hα-Hβ in β-alanine and protons within the proline ring. |
| TOCSY | Complete spin system identification. | Confirmation of all proton assignments for both residues. |
| HSQC | Direct proton-carbon correlations. | Unambiguous assignment of proton and carbon resonances, resolving overlap. |
| NOESY/ROESY | Through-space proton-proton proximities (<5Å). | Determination of the peptide's 3D conformation, including the cis/trans isomerization of the β-Ala-Pro peptide bond. |
Mandatory Visualizations
References
A Comparative Guide to Dipeptide Linkers in Drug Conjugates: Fmoc-β-alanyl-L-proline vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) are critically dependent on the linker connecting the targeting moiety to the cytotoxic payload. An ideal linker must remain stable in systemic circulation and efficiently release the payload within the target cells. Dipeptide linkers, particularly those susceptible to cleavage by lysosomal proteases, have become a cornerstone in the design of ADCs. This guide provides a detailed comparison of the novel Fmoc-β-alanyl-L-proline dipeptide linker with the well-established Val-Cit and Val-Ala linkers, offering insights into their potential performance based on structural characteristics and available experimental data on related compounds.
Introduction to Dipeptide Linkers in Targeted Drug Delivery
Dipeptide linkers are a class of enzymatically cleavable linkers designed to be stable in the bloodstream but are cleaved by specific proteases, such as Cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[1][] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the drug conjugate.[3] The most commonly used dipeptide linkers in approved and clinical-stage ADCs are Val-Cit (valine-citrulline) and Val-Ala (valine-alanine), typically used in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (PABC).[1][4]
The general mechanism of action for ADCs utilizing these linkers involves:
-
Binding of the ADC to the target antigen on the cancer cell surface.
-
Internalization of the ADC-antigen complex via endocytosis.
-
Trafficking of the complex to the lysosome.
-
Enzymatic cleavage of the dipeptide linker by lysosomal proteases.
-
Release of the cytotoxic payload, leading to cancer cell death.
The Fmoc (Fluorenylmethyloxycarbonyl) group is a standard protecting group used during the synthesis of these linkers, which is removed to facilitate conjugation to the antibody or peptide.
Comparative Analysis of Dipeptide Linkers
This section compares the structural and potential performance characteristics of Fmoc-β-alanyl-L-proline against Fmoc-Val-Cit and Fmoc-Val-Ala.
| Feature | Fmoc-Val-Cit | Fmoc-Val-Ala | Fmoc-β-alanyl-L-proline (Hypothesized) |
| Structure | Valine-Citrulline dipeptide | Valine-Alanine dipeptide | β-Alanine-Proline dipeptide |
| Primary Cleavage Enzyme | Cathepsin B[] | Cathepsin B[] | Likely Cathepsin B, but requires empirical validation. |
| Plasma Stability | Generally high, but can show instability in rodent plasma.[5] | Higher hydrophilicity and stability compared to Val-Cit.[5] | The presence of proline may confer significant conformational rigidity, potentially leading to high plasma stability.[6] |
| Cleavage Efficiency | Efficiently cleaved by Cathepsin B. | Cleaved by Cathepsin B, though potentially at a different rate than Val-Cit.[7] | The β-alanine and proline residues present a non-canonical structure to Cathepsin B, which could result in slower or less efficient cleavage. |
| Hydrophobicity & Aggregation | The Val-Cit-PABC linker is relatively hydrophobic and can contribute to ADC aggregation.[5] | More hydrophilic than Val-Cit, which can reduce aggregation and allow for higher drug-to-antibody ratios (DAR).[5][] | The hydrophilicity would depend on the overall construct, but the proline may influence folding and aggregation propensity. |
| Key Advantages | Well-established with proven clinical efficacy.[] | Improved hydrophilicity and stability over Val-Cit.[5] | Potential for high stability and unique conformational properties due to the proline residue.[6] |
| Potential Disadvantages | Hydrophobicity and potential for aggregation.[5] | May have a different cleavage kinetic profile compared to Val-Cit. | Cleavage efficiency by Cathepsin B is unknown and may be suboptimal. The synthesis and handling of a β-amino acid-containing dipeptide may present challenges. |
Experimental Protocols for Linker Evaluation
To empirically compare the performance of Fmoc-β-alanyl-L-proline to other dipeptide linkers, the following experimental protocols are essential.
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubate the ADC at a final concentration of 1 mg/mL in human, mouse, and rat plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).
-
Quench the samples by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of released payload using liquid chromatography-mass spectrometry (LC-MS).[9][10]
-
Analyze the intact ADC from the plasma samples using an affinity capture LC-MS method to determine the drug-to-antibody ratio (DAR) over time.[11][12]
Objective: To determine the rate and efficiency of linker cleavage by the target enzyme (e.g., Cathepsin B).
Methodology:
-
Prepare a reaction buffer containing recombinant human Cathepsin B.
-
Add the linker-payload conjugate or a model substrate to the reaction buffer.
-
Incubate the reaction at 37°C.
-
Collect aliquots at various time points and quench the reaction with a suitable inhibitor or by acidification.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of cleaved payload.[13]
Objective: To evaluate the potency and target-specificity of the ADC in cancer cell lines.
Methodology:
-
Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate the cells for 72-120 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.[14][15][16][17]
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Visualizing Key Processes in ADC Development
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the general mechanism of action of an ADC and a typical experimental workflow for ADC evaluation.
Caption: General mechanism of action of an antibody-drug conjugate.
Caption: Experimental workflow for ADC evaluation.
Conclusion
While Fmoc-Val-Cit and Fmoc-Val-Ala remain the industry standards for Cathepsin B-cleavable dipeptide linkers, the exploration of novel linkers like Fmoc-β-alanyl-L-proline is crucial for advancing ADC and PDC technology. The unique structural constraints imposed by the proline residue may offer advantages in terms of plasma stability.[6] However, this must be balanced against potentially altered cleavage kinetics by Cathepsin B. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of novel dipeptide linkers with established alternatives, enabling the selection of optimal candidates for the development of next-generation targeted therapeutics.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Influence of Linker Length on the Properties of Cathepsin S Cleavable 177Lu-labeled HPMA Copolymers for Pancreatic Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Effects of β-Alanine vs. α-Alanine in Peptides
For researchers, scientists, and drug development professionals, understanding the conformational implications of amino acid modifications is paramount. This guide provides an objective comparison of how incorporating β-alanine, a non-natural β-amino acid, versus the natural α-alanine impacts peptide structure and flexibility. The inclusion of β-amino acids can bestow peptides with advantageous properties, such as enhanced proteolytic stability, making them attractive for therapeutic development. [1][2][3]
The fundamental difference between α- and β-amino acids lies in the placement of the amino group on the aliphatic backbone. In α-amino acids, the amino group is attached to the α-carbon (the first carbon after the carboxyl group), whereas in β-amino acids, it is attached to the β-carbon (the second carbon).[4] This seemingly subtle change introduces an additional carbon atom into the peptide backbone, leading to profound effects on local and global conformation.[2]
Key Conformational Differences at a Glance
| Feature | α-Alanine Peptides | β-Alanine Peptides |
| Backbone Flexibility | More constrained, with rotation primarily around φ and ψ dihedral angles. | Increased flexibility due to an additional C-C bond in the backbone. |
| Secondary Structures | Form well-defined α-helices and β-sheets.[5] | Adopt novel secondary structures, including various helices (314, 12, 10/12) and sheets.[2] |
| Helix Stability | α-helices are typically stable in polar solvents like water.[2] | Helical structures are often more stable in less polar solvents, such as methanol.[2] |
| Proteolytic Resistance | Susceptible to degradation by proteases. | Generally resistant to proteolytic enzymes due to the unnatural backbone.[2][3] |
Visualizing the Structural Impact
The introduction of a β-amino acid fundamentally alters the peptide backbone. The following diagrams illustrate the structural differences and the resulting changes in secondary structure potential.
Figure 1. Structural comparison of α-alanine and β-alanine residues.
Figure 2. Comparison of secondary structures formed by α- and β-peptides.
Quantitative Conformational Analysis: A Data-Driven Comparison
The conformational preferences of peptides can be quantified by analyzing their dihedral angles and the resulting secondary structures. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for these investigations.[6][7]
Table 1: Comparative Secondary Structure Content from Circular Dichroism (CD) Spectroscopy
| Peptide Sequence | Solvent | Predominant Secondary Structure (%) | Reference |
| Ac-K-[A]₇-KGGY-NH₂ (α-Alanine rich) | Water (pH 7, 0.05 mM) | Unordered: 65%, β-Sheet: 19%, α-Helix: 16% | [8] |
| Ac-K-[A]₇-KGGY-NH₂ (α-Alanine rich) | TFE | α-Helix: 47%, β-Turns: 34%, Unordered: 19% | [8] |
| Model β-peptide | Methanol | 3₁₄-Helix (dominant) | [2] |
| Model α-peptide | Water | α-Helix (dominant) | [2] |
Note: TFE (Trifluoroethanol) is a solvent known to promote helical structures.
Experimental Protocols
Detailed and accurate experimental methodologies are crucial for the reliable characterization of peptide conformations. Below are summarized protocols for the key techniques used in the studies cited.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a widely used method for rapidly assessing the secondary structure content of peptides in solution.[6][9]
-
Sample Preparation: Peptides are dissolved in the desired solvent (e.g., water, TFE, methanol) to a final concentration typically ranging from 0.1 to 1 mg/mL.[10]
-
Instrumentation: CD spectra are recorded on a spectrometer (e.g., Bio-Logic MOS 450) using a quartz cell with a path length of 1 mm.[10]
-
Data Acquisition: Spectra are typically scanned from 190 to 260 nm at a controlled temperature (e.g., 20°C).[8][10]
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and unordered structures. An α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 193 nm. A β-sheet shows a negative band around 217 nm and a positive band around 195 nm.[6][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including dihedral angle restraints and inter-proton distances, which are essential for detailed 3D structure determination.[7][12]
-
Sample Preparation: Lyophilized peptides are dissolved in an appropriate deuterated solvent (e.g., H₂O/D₂O 9:1, CDCl₃, DMSO-d₆) to a concentration of 1-2 mM.[11]
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12] Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within an amino acid residue.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (< 5 Å), which are used to determine distance restraints for structure calculation.[12]
-
-
Structure Calculation: The distance restraints derived from NOESY/ROESY spectra, along with dihedral angle restraints from coupling constants, are used as input for molecular dynamics and simulated annealing protocols to generate an ensemble of low-energy structures that are consistent with the experimental data.[12][13]
Figure 3. Experimental workflow for peptide conformational analysis.
Implications for Drug Development
The ability of β-alanine to induce unique, stable secondary structures and confer resistance to proteolysis makes it a valuable building block in medicinal chemistry.[1][2] By strategically replacing α-amino acids with β-analogs, researchers can:
-
Enhance Peptide Stability: Increase the in vivo half-life of peptide-based drugs by preventing enzymatic degradation.[3]
-
Modulate Receptor Binding: Fine-tune the three-dimensional structure of a peptide to optimize its binding affinity and selectivity for a biological target.[1]
-
Create Novel Scaffolds: Develop peptidomimetics with new folding patterns capable of targeting challenging protein-protein interactions.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stability of the β-Alanyl-Proline Linkage: A Comparative Guide to Cleavage Cocktails
For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount. A common challenge in solid-phase peptide synthesis (SPPS) is the stability of specific amino acid linkages during the final cleavage from the resin. The β-alanyl-proline (β-Ala-Pro) sequence, particularly at the C-terminus, is notoriously susceptible to intramolecular cyclization, leading to the formation of a diketopiperazine (DKP) and premature cleavage of the dipeptide from the desired peptide. This guide provides a comparative analysis of common cleavage cocktails to mitigate this side reaction and maximize the yield of the target peptide.
The primary factor influencing the stability of the β-alanyl-proline linkage is the propensity of the deprotected N-terminal β-alanine to nucleophilically attack the carbonyl group of the proline residue, forming a stable six-membered ring. This cyclization event results in the cleavage of the β-Ala-Pro dipeptide as cyclo(β-Ala-Pro), leading to a significant reduction in the yield of the full-length peptide. The choice of cleavage cocktail, a mixture of a strong acid (typically trifluoroacetic acid - TFA) and various scavengers, can influence the kinetics of this side reaction.
Comparative Analysis of Cleavage Cocktail Performance
While direct quantitative data for the β-alanyl-proline linkage across a wide range of cleavage cocktails is limited in publicly available literature, the principles of minimizing diketopiperazine formation for other Xaa-Pro sequences can be applied. The following table summarizes the expected performance of common cleavage cocktails in preserving the β-alanyl-proline linkage, based on their composition and the known mechanisms of DKP formation. The primary goal is to achieve efficient cleavage of the peptide from the resin and removal of side-chain protecting groups while minimizing the residence time of the deprotected N-terminal amine in a state conducive to intramolecular cyclization.
| Cleavage Cocktail | Composition (v/v) | Key Scavengers | Expected Stability of β-Ala-Pro Linkage | Rationale |
| Standard TFA Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | Triisopropylsilane, Water | Moderate | TIS is an effective scavenger for carbocations generated from protecting groups and the resin linker, but it does not directly inhibit diketopiperazine formation. The high concentration of TFA rapidly protonates the N-terminal amine, which can slow but not eliminate the cyclization reaction. |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Phenol, Triisopropylsilane, Water | Moderate to Good | Phenol can act as a scavenger and may slightly reduce the rate of DKP formation by interacting with the peptide backbone. The slightly lower TFA concentration might marginally increase the risk compared to the standard cocktail if cleavage times are extended. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole, 1,2-Ethanedithiol, Water | Good | The presence of multiple scavengers, including the thiol EDT, can help to maintain a reducing environment and scavenge a wider range of reactive species. While not directly targeting DKP formation, a more robust scavenger mixture can contribute to a cleaner cleavage reaction, potentially leading to higher yields of the desired peptide.[1][2] |
Note: The efficiency of these cocktails can also be influenced by the type of resin used for peptide synthesis. Sterically hindered resins, such as 2-chlorotrityl chloride resin, are often recommended for the synthesis of peptides with C-terminal proline to physically inhibit the back-biting mechanism of DKP formation during synthesis.
Experimental Protocols
To ensure reproducible results, the following protocols for peptide cleavage and subsequent analysis should be followed meticulously.
General Protocol for Peptide Cleavage from Resin
-
Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF) and other solvents. Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh immediately before use. For 100 mg of peptide-resin, typically 2 mL of the cocktail is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Gently agitate the suspension at room temperature for 1.5 to 2 hours.[3][4]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet two to three more times with cold diethyl ether to remove the scavengers and other small molecules.
-
Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol for HPLC Analysis of Cleavage Products
High-Performance Liquid Chromatography (HPLC) is a standard method to quantify the desired full-length peptide and the cyclo(β-Ala-Pro) byproduct.
-
Sample Preparation: Dissolve a known amount of the crude, dried peptide in a suitable solvent, typically a mixture of 0.1% TFA in water and acetonitrile.
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for most peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Quantification: The relative amounts of the full-length peptide and the diketopiperazine can be determined by integrating the peak areas in the HPLC chromatogram. The identity of each peak should be confirmed by mass spectrometry (LC-MS).
Visualizing the Cleavage Workflow
The following diagram illustrates the key steps in the cleavage and analysis process.
Caption: General workflow for peptide cleavage and analysis.
Signaling Pathway of Diketopiperazine Formation
The formation of the diketopiperazine from the β-alanyl-proline linkage is an intramolecular cyclization reaction. The key steps are outlined below.
Caption: Mechanism of diketopiperazine formation from a C-terminal β-alanyl-proline.
References
Unlocking Peptide Longevity: The Superior Enzymatic Stability of β-Alanine Containing Peptides
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation. This rapid breakdown in biological systems curtails their bioavailability and therapeutic efficacy. A promising strategy to overcome this hurdle lies in the incorporation of non-native amino acids, with β-alanine emerging as a key player in enhancing peptide stability. This guide provides an objective comparison of the enzymatic stability of peptides containing β-alanine versus their natural α-amino acid counterparts, supported by experimental evidence and detailed methodologies.
The fundamental difference between α- and β-amino acids lies in the position of the amino group on the carbon backbone. In α-amino acids, the amino group is attached to the α-carbon, the same carbon atom to which the carboxyl group and the side chain are attached. In β-alanine, the amino group is bonded to the β-carbon, one carbon atom away from the carboxyl group. This seemingly subtle structural alteration has profound implications for the peptide's conformation and its interaction with proteases, the enzymes responsible for peptide bond cleavage.
Enhanced Resistance to Proteolytic Degradation: A Comparative Analysis
The unique structure of β-alanine residues confers significant resistance to degradation by common proteases. These enzymes, such as trypsin and chymotrypsin, have highly specific active sites that recognize the stereochemistry and bond lengths of peptide backbones composed exclusively of α-amino acids. The altered backbone geometry of a peptide containing β-alanine disrupts this recognition, rendering the peptide a poor substrate for these enzymes.
While direct side-by-side quantitative data on the half-life of a peptide with an internal β-alanine versus its exact α-alanine counterpart in serum is not extensively available in the reviewed literature, compelling evidence from studies on α/β-peptides demonstrates a dramatic increase in stability. For instance, an α,β-peptide was shown to be completely resistant to cleavage by trypsin after 36 hours of incubation, a condition under which its corresponding α-peptide would be rapidly degraded.[1]
This enhanced stability is a cornerstone of designing more robust peptide-based drugs. By strategically incorporating β-alanine into a peptide sequence, its circulatory half-life can be significantly extended, leading to improved pharmacokinetic profiles and therapeutic outcomes.
Quantitative Data Summary
The following table summarizes the comparative stability of peptides containing β-alanine versus those with only α-alanine, based on available experimental data.
| Peptide Type | Modifying Amino Acid | Enzyme/Medium | Stability Outcome | Reference |
| α/β-peptide | Multiple β-amino acids | Trypsin | No proteolysis detected after 36 hours. | [1] |
| α-peptide | All α-amino acids | Trypsin | Susceptible to rapid cleavage. | [1] |
| Peptide with N-terminal amine | α-amino acid at N-terminus | Cell culture with hMSCs | Almost completely degraded by 48 hours. | |
| Peptide with N-terminal β-alanine | β-alanine at N-terminus | Cell culture with hMSCs | More stable than N-terminal amine peptides, but still degraded over 48 hours. |
It is important to note that while incorporation of β-alanine provides substantial protection against common proteases, specialized enzymes known as β-aminopeptidases exist and are capable of cleaving peptide bonds involving β-amino acids.[2] However, the prevalence and activity of these enzymes in standard in vitro stability assays using serum or plasma are not well-characterized.
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
In Vitro Serum Stability Assay
This protocol outlines a general procedure for assessing the stability of a peptide in human serum, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
Test peptide (with β-alanine) and control peptide (with α-alanine)
-
Human serum (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
2. Procedure:
-
Prepare a stock solution of the test and control peptides in an appropriate solvent (e.g., water or DMSO).
-
Dilute the peptide stock solution with PBS to the desired final concentration (e.g., 100 µM).
-
In a microcentrifuge tube, mix the peptide solution with an equal volume of human serum. A typical final peptide concentration for the assay is 50 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
To stop the enzymatic reaction, immediately add an equal volume of a precipitation solution (e.g., ACN with 1% TFA) to the aliquot.
-
Vortex the mixture and incubate at -20°C for at least 30 minutes to precipitate serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully collect the supernatant for LC-MS analysis.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point. The degradation of the peptide can be monitored by the decrease in its peak area over time.
3. Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
In Vitro Protease Stability Assay (e.g., Trypsin)
This protocol describes how to assess the stability of a peptide against a specific protease.
1. Materials:
-
Test peptide (with β-alanine) and control peptide (with α-alanine)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
2. Procedure:
-
Prepare stock solutions of the test and control peptides and trypsin in the ammonium bicarbonate buffer.
-
In a microcentrifuge tube, mix the peptide solution with the trypsin solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction.
-
Stop the reaction by adding a solution that will denature the enzyme, such as ACN with 1% TFA.
-
Analyze the samples directly by LC-MS to quantify the remaining intact peptide.
3. Data Analysis:
-
Plot the percentage of intact peptide remaining versus time to determine the rate of degradation.
Visualizing the Impact of Peptide Stability
The stability of a peptide is critical for its function in biological systems, particularly in signaling pathways where the peptide acts as a ligand. The following diagrams illustrate a conceptual experimental workflow for comparing peptide stability and a relevant signaling pathway where peptide stability is paramount.
A prime example of a signaling pathway where peptide ligand stability is crucial is the TRACHEARY ELEMENT DIFFERENTIATION INHIBITORY FACTOR (TDIF) – TDIF RECEPTOR (TDR)/PHLOEM INTERCALATED WITH XYLEM (PXY) pathway in plants. This pathway regulates vascular development, and the sustained presence of the TDIF peptide is necessary for its function. Enhanced stability of a TDIF analog through β-alanine incorporation could lead to more pronounced and prolonged physiological effects.
References
comparative study of beta-turn formation with different proline analogs
For Researchers, Scientists, and Drug Development Professionals
The β-turn is a critical secondary structure motif in peptides and proteins, playing a pivotal role in protein folding, stability, and molecular recognition. Proline is frequently found in β-turns due to the conformational constraints imposed by its cyclic side chain. The unique stereochemistry of proline preorganizes the peptide backbone for a turn, making it a valuable tool in peptidomimetic design and drug development. However, the native conformational preferences of proline can be further modulated through the synthesis of various proline analogs. This guide provides a comparative study of how different proline analogs influence β-turn formation, supported by experimental data and detailed protocols.
Introduction to Beta-Turns and the Role of Proline
A β-turn involves four amino acid residues (i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction. This is stabilized by a hydrogen bond between the carbonyl oxygen of the ith residue and the amide proton of the i+3rd residue. Proline is statistically favored at the i+1 position of β-turns.[1] Its rigid pyrrolidine ring restricts the backbone dihedral angle φ to approximately -60°, which is compatible with the torsion angles required for several types of β-turns.[2]
The conformation of the proline ring, known as "ring pucker" (Cγ-endo or Cγ-exo), and the cis-trans isomerization of the peptide bond preceding proline are key determinants of its influence on secondary structure.[2][3] The Cγ-exo pucker is associated with more compact conformations like the polyproline II (PPII) helix, while the Cγ-endo pucker favors more extended conformations and is often found in the i+2 position of β-turns.[3] Proline analogs with substitutions on the pyrrolidine ring can sterically or stereoelectronically favor one pucker over the other and influence the cis/trans isomer ratio, thereby fine-tuning the propensity for β-turn formation.
Comparative Analysis of Proline Analogs in Beta-Turn Formation
The ability of proline analogs to promote β-turns is influenced by the position, stereochemistry, and nature of the substituent on the pyrrolidine ring. Below is a summary of key findings for different classes of proline analogs.
4-Substituted Prolines
Substituents at the 4-position of the proline ring have been extensively studied. The stereochemistry of the substituent (R or S) has a profound impact on the ring pucker.
-
(4R)-Substituted Prolines: Electron-withdrawing substituents at the 4R position, such as in (4R)-fluoroproline (Flp), tend to favor the Cγ-exo ring pucker.[2] This conformation is compatible with the i+1 position of a type II β-turn.[2]
-
(4S)-Substituted Prolines: Conversely, electron-withdrawing groups at the 4S position, as in (4S)-fluoroproline, promote the Cγ-endo ring pucker.[3] This endo pucker is associated with the δ conformation (φ, ψ ≈ -80°, 0°), which is characteristic of the i+2 position in β-turns.[3]
3-Substituted Prolines
Substitutions at the 3-position introduce steric constraints that can significantly influence the peptide backbone conformation. For instance, β-phenylproline analogs have shown a high propensity to form β-turns. When coupled with a D-amino acid at the C-terminus, these analogs can stabilize turn conformations with a trans amide bond through aromatic-aromatic interactions.[2]
α-Substituted Prolines
The introduction of a substituent at the α-carbon, such as a methyl group in α-methylproline (αMeP), further restricts the conformational space. Compared to proline, αMeP shows a remarkable tendency to promote a β-turn conformation when placed at the i+1 position.[2]
Quantitative Data on Beta-Turn Propensity
The following tables summarize quantitative data on the conformational preferences of various proline analogs, providing insights into their β-turn forming capabilities.
Table 1: Influence of 4-Substituted Prolines on Ring Pucker and Dihedral Angles
| Proline Analog | Substituent | Stereochemistry | Preferred Ring Pucker | Associated Dihedral Angles (φ, ψ) | Favored Turn Position | Reference |
| (4R)-Fluoroproline | Fluoro | R | Cγ-exo | ≈ -53°, +140° (compatible with type II) | i+1 | [2] |
| (4S)-Fluoroproline | Fluoro | S | Cγ-endo | ≈ -80°, 0° (δ conformation) | i+2 | [3] |
| 4R-(4-nitrobenzoate)-hydroxyproline | 4-nitrobenzoate | R | Cγ-exo | Not specified | Not specified | [2] |
| 4S-(4-nitrobenzoate)-hydroxyproline | 4-nitrobenzoate | S | Cγ-endo | Not specified | Not specified | [2] |
Table 2: Cis-Trans Isomerization Energy Barriers of Proline Analogs
A lower energy barrier for cis-trans isomerization can influence the conformational dynamics and the accessibility of β-turn structures that may require a specific isomer.
| Proline Analog | Relative Energy Barrier for Cis-Trans Isomerization | Reference |
| Proline (Pro) | Highest | [4] |
| (4R)-Fluoroproline (4R-Fpr) | Lower than Pro | [4] |
| (4S)-Fluoroproline (4S-fpr) | Lower than Pro | [4] |
| 4,4-Difluoroproline (F2Pro) | Lowest | [4] |
Visualizing the Concepts
The following diagrams illustrate the key structural concepts discussed.
Caption: General structure of a Type I β-turn showing the four residues and the stabilizing hydrogen bond.
Caption: Chemical structures of proline and its analogs are key to understanding their conformational effects.
Caption: A typical experimental and computational workflow for studying the effect of proline analogs on β-turn formation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible investigation of peptide conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for identifying protons that are close in space, which is characteristic of a β-turn.
Protocol for 2D NOESY Experiment:
-
Sample Preparation:
-
Synthesize and purify the peptide containing the proline analog of interest.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O to observe amide protons) to a final concentration of 1-5 mM.
-
Adjust the pH of the sample to the desired value (typically between 4 and 7) using dilute DCl or NaOD.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Acquire a 1D ¹H spectrum to check for sample quality and concentration.
-
Set up a 2D NOESY experiment. Key parameters to optimize include:
-
Mixing time (τm): This is the most critical parameter. For small to medium-sized peptides, mixing times of 100-300 ms are typically used. A range of mixing times can be tested to monitor the build-up of NOE cross-peaks.
-
Spectral width: Set appropriately to cover all proton resonances.
-
Number of scans and increments: These should be sufficient to achieve a good signal-to-noise ratio.
-
-
Implement water suppression techniques (e.g., presaturation or WATERGATE) if the sample is in H₂O.
-
-
Data Processing and Analysis:
-
Process the 2D NOESY spectrum using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Assign the proton resonances using a combination of 2D TOCSY (Total Correlation Spectroscopy) and NOESY spectra.
-
Identify characteristic short-distance NOEs that define a β-turn, such as the cross-peak between the amide proton of residue i+3 and the α-proton of residue i+2.
-
Quantify the NOE cross-peak intensities to derive interproton distance restraints.
-
Use these distance restraints in molecular dynamics or simulated annealing calculations to determine the population of β-turn conformations.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive method for monitoring the secondary structure of peptides in solution.
Protocol for CD Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).
-
Accurately determine the peptide concentration using a reliable method (e.g., quantitative amino acid analysis or UV absorbance if the peptide contains aromatic residues).
-
Prepare a series of dilutions to find the optimal concentration for CD measurements (typically 0.1-0.2 mg/mL for a 1 mm pathlength cuvette).
-
Filter the sample through a 0.22 µm filter to remove any aggregates.
-
-
CD Data Acquisition:
-
Use a calibrated spectropolarimeter.
-
Use a quartz cuvette with a pathlength of 1 mm for far-UV measurements.
-
Record a baseline spectrum of the buffer alone under the same conditions as the sample.
-
Acquire the CD spectrum of the peptide sample, typically from 260 nm to 190 nm.
-
Key instrument parameters to set include:
-
Bandwidth: 1-2 nm
-
Scan speed: 50-100 nm/min
-
Data pitch: 0.1-0.5 nm
-
Number of accumulations: 3-5 to improve the signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * c * l) where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in g/L, and l is the pathlength in cm.
-
Analyze the shape and magnitude of the CD spectrum. A type I β-turn often shows a positive band around 205 nm and a negative band around 225 nm, while a type II β-turn typically exhibits a negative band around 205 nm and a positive band around 225 nm. However, these are ideal cases and the spectra can be complex.
-
Use deconvolution algorithms (e.g., CDSSTR, CONTIN) with appropriate reference spectra to estimate the percentage of β-turn and other secondary structures.
-
Conclusion
The incorporation of proline analogs into peptides provides a powerful strategy for modulating their conformational preferences and stabilizing specific secondary structures like β-turns. By carefully selecting the position and stereochemistry of substituents on the proline ring, researchers can fine-tune the propensity for β-turn formation, which is invaluable for the design of peptidomimetics with enhanced biological activity and stability. The experimental techniques of NMR and CD spectroscopy, coupled with computational modeling, are essential tools for the detailed characterization of these conformational effects. This guide provides a foundation for researchers to explore the diverse chemical space of proline analogs in their pursuit of novel peptide-based therapeutics and research tools.
References
- 1. Increasing Protein Conformational Stability by Optimizing β-turn Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
The Impact of β-Alanine Insertion on Peptide Bioactivity: A Comparative Guide
The strategic incorporation of β-alanine into peptide sequences presents a powerful tool for modulating their biological activity, offering enhanced stability and altered receptor interactions. This guide provides a comprehensive comparison of peptides with and without β-alanine insertion, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their peptide design and optimization efforts.
The modification of native peptide structures is a cornerstone of modern drug discovery. One such modification, the insertion of β-alanine, a non-proteinogenic amino acid with an additional methylene group in its backbone, has garnered significant interest for its ability to confer advantageous properties upon bioactive peptides. This guide explores the multifaceted effects of this modification on peptide performance, focusing on proteolytic stability, receptor binding affinity, and antimicrobial activity.
Enhanced Proteolytic Stability
A primary driver for the incorporation of β-alanine is the enhancement of a peptide's resistance to enzymatic degradation. Standard α-peptides are often susceptible to rapid cleavage by proteases in biological systems, limiting their therapeutic potential. The altered backbone conformation resulting from β-alanine insertion disrupts the recognition sites for many common proteases.
Studies have demonstrated a substantial increase in the proteolytic stability of peptides containing β-amino acids.[1] For instance, α,β-peptides have shown high resistance to cleavage by trypsin and chymotrypsin, with no proteolysis detected after 36 hours of incubation.[1] While some degradation by less specific proteases like Pronase can occur, it is often significantly slower compared to the degradation of the parent α-peptide.[1][2] This enhanced stability can lead to a longer plasma half-life and improved bioavailability in vivo.
Table 1: Comparative Proteolytic Stability of Peptides
| Peptide Sequence | Modification | Protease | Incubation Time (hours) | % Intact Peptide Remaining | Reference |
| Peptide 4 (sequence not specified) | α,β-peptide | Trypsin | 36 | ~100% | [1] |
| Peptide 4 (sequence not specified) | α,β-peptide | Chymotrypsin | 36 | ~100% | [1] |
| Peptide 4 (sequence not specified) | α,β-peptide | Pronase | 90 | Minor cleavage detected | [1] |
| [F⁷,P³⁴]-pNPY | Tam-labeled | Human Blood Plasma | 72 | ~40% | [3] |
| [K⁴(Tam),F⁷,P³⁴]-pNPY | Tam-labeled | Human Blood Plasma | 72 | ~75% | [3] |
Modulation of Receptor Binding Affinity
The insertion of β-alanine can significantly alter the conformational landscape of a peptide, which in turn affects its interaction with biological receptors. This modification can either increase or decrease binding affinity depending on the specific peptide, the position of the β-alanine insertion, and the receptor . The increased flexibility or altered side-chain presentation can lead to optimized interactions with the receptor's binding pocket.
For example, modifications involving β-amino acids in analogues of the C-terminal neuropeptide Y (NPY) fragment 25-36 have resulted in Y₁R-selective ligands with low nanomolar affinity.[1] Conversely, in other systems, the conformational changes induced by β-alanine can disrupt the necessary geometry for high-affinity binding.
Table 2: Comparative Receptor Binding Affinity of Peptides
| Peptide/Ligand | Modification | Receptor/Target | Binding Affinity (Kᵢ or Kₑ) | Reference |
| Bak peptide | α-peptide | Bcl-xL | 0.025 µM | [1] |
| Alternating α,β-peptide 8 | β-amino acid insertion | Bcl-xL | 1.5 µM | [1] |
| Chimera peptide 9 ((βα)₅α₅) | β-amino acid insertion | Bcl-xL | 1.9 nM | [1] |
| NPY fragment 25-36 analogue | β-ACC at position 34 | Y₁R | Low nanomolar | [1] |
| FabT-aHSA | - | HSA | 2.1 nM | [4] |
| FabT-aMSA | - | MSA | 7.4 nM | [4] |
Altered Antimicrobial Activity
In the realm of antimicrobial peptides (AMPs), the introduction of β-alanine can influence their efficacy against various pathogens. The amphipathic nature of many AMPs is crucial for their mechanism of action, which often involves membrane disruption. The altered secondary structure resulting from β-alanine incorporation can impact this amphipathicity and, consequently, the peptide's ability to interact with and disrupt bacterial membranes.
Research has shown that for some scrambled peptide sequences, appropriate flexibility conferred by β-amino acids is necessary for antimicrobial activity, while more rigid backbones render the peptides inactive.[1]
Table 3: Comparative Antimicrobial Activity of Peptides
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| DP3 | Various bacteria | 16 | [5] |
| DP5 | Various bacteria | 16 | [5] |
| DP7 | Various bacteria | 16 | [5] |
| NN2_0050 | E. coli | >128 | [6] |
| NN2_0018 | E. coli | >128 | [6] |
| G3 | E. coli | 12.5 | [7] |
| CKKII13 | E. coli | >100 | [7] |
Experimental Protocols
In Vitro Protease Stability Assay
This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases.
Materials:
-
Peptide stock solution (1 mg/mL in an appropriate solvent)
-
Protease solution (e.g., trypsin, chymotrypsin, or plasma) at a defined concentration
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing the peptide at the desired final concentration (e.g., 100 µM) in the reaction buffer.
-
Initiate the reaction by adding the protease solution to the peptide mixture. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by reverse-phase HPLC. The percentage of intact peptide remaining is determined by integrating the peak area corresponding to the undigested peptide at each time point relative to the time zero sample.[3][8]
Receptor Binding Assay (ELISA-based)
This protocol describes a competitive ELISA to determine the binding affinity of a peptide to its receptor.
Materials:
-
Recombinant receptor protein
-
Biotinylated standard peptide (with known affinity)
-
Test peptide (with and without β-alanine)
-
Streptavidin-coated 96-well plates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-receptor antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotinylated standard peptide by incubating for 1 hour at room temperature. Wash the plate to remove unbound peptide.
-
Prepare serial dilutions of the test peptide and a fixed concentration of the recombinant receptor in the assay buffer.
-
Add the peptide/receptor mixtures to the wells of the plate and incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound receptor.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
The IC50 value (concentration of test peptide that inhibits 50% of the standard peptide binding) can be calculated and used to determine the binding affinity (Ki).[9][10]
Antimicrobial Activity Assay (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a peptide.
Materials:
-
Peptide stock solution
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the peptide in MHB in the wells of a 96-well plate.
-
Prepare an inoculum of the bacterial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[5][11][12]
Visualizing Peptide-Receptor Interaction and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway and a typical experimental workflow for assessing peptide stability.
Caption: Simplified GPCR signaling pathway initiated by peptide binding.
Caption: Workflow for determining peptide stability in a protease solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum albumin binding knob domains engineered within a VH framework III bispecific antibody format and as chimeric peptides [frontiersin.org]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 10. youtube.com [youtube.com]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
A Comparative Guide to Pseudoproline Dipeptides and Fmoc-beta-alanyl-L-proline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), particularly for long or aggregation-prone sequences, the formation of secondary structures like β-sheets can lead to incomplete reactions, low yields, and purification challenges. To mitigate these issues, specialized chemical tools have been developed to disrupt these secondary structures. This guide provides an objective comparison between the well-established pseudoproline dipeptides and the dipeptide Fmoc-beta-alanyl-L-proline, offering insights into their mechanisms and applications, supported by structural and functional data.
Introduction to Structure-Disrupting Dipeptides
Pseudoproline Dipeptides: These are synthetically modified dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys).[1] The side chain of the Ser, Thr, or Cys is cyclized with an aldehyde or ketone to form an oxazolidine or thiazolidine ring, respectively.[1] This modification creates a proline-like "kink" in the peptide backbone, effectively disrupting the hydrogen bonding patterns that lead to the formation of β-sheets and other secondary structures during peptide elongation.[1][2] The native amino acid residue is regenerated upon final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[2]
This compound: This dipeptide consists of beta-alanine (β-Ala) and L-proline, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Unlike pseudoproline dipeptides, it is not a temporary modification to introduce a structural disruption that is later removed. Instead, it incorporates a non-proteinogenic amino acid (β-Ala) and a structure-breaking proteinogenic amino acid (Pro) directly into the peptide sequence. Proline itself is a well-known disruptor of α-helices and β-sheets due to its rigid cyclic structure which restricts the peptide backbone's flexibility.[1][3][4][5] Beta-alanine, having its amino group on the β-carbon, introduces a more flexible element into the peptide chain.[6]
Comparative Analysis: Mechanism and Performance
The primary distinction between these two dipeptides lies in their fundamental approach to preventing aggregation. Pseudoproline dipeptides offer a temporary, reversible solution, while this compound introduces a permanent structural modification.
| Feature | Pseudoproline Dipeptides | This compound |
| Mechanism of Action | Reversibly introduces a "kink" in the peptide backbone by forming a cyclic oxazolidine or thiazolidine structure, disrupting secondary structure formation.[1][2] | Permanently incorporates a structure-breaking proline residue and a flexible beta-alanine residue into the peptide sequence. |
| Effect on Final Peptide | The native serine, threonine, or cysteine residue is restored after TFA cleavage, leaving no modification in the final peptide.[2] | The beta-alanine and proline residues remain as part of the final peptide sequence, altering its primary structure. |
| Application | Widely used to improve the synthesis of long, difficult, and aggregation-prone peptides without altering the final sequence.[1] | Potentially used in peptidomimetic design to introduce specific structural features or to alter the biological activity and metabolic stability of a peptide. |
| Commercial Availability | Readily available from various chemical suppliers as pre-formed Fmoc-dipeptide building blocks. | Not commonly available as a pre-formed dipeptide for SPPS; would likely require custom synthesis. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol using Pseudoproline Dipeptides
This protocol outlines the manual Fmoc-SPPS procedure for incorporating a pseudoproline dipeptide.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in dimethylformamide (DMF) for at least 30 minutes.[7]
2. First Amino Acid Coupling (if not pre-loaded):
-
Deprotect the Fmoc group on the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF) for 2 hours.
-
Wash the resin with DMF.
3. Chain Elongation (Standard Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5 times).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times).
-
Repeat this cycle for each amino acid in the sequence.
4. Incorporation of Pseudoproline Dipeptide:
-
At the desired position in the sequence (typically every 6-8 residues in aggregation-prone regions), use the pre-formed Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide in the coupling step instead of a single amino acid. The coupling procedure is the same as for a standard amino acid.
5. Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours. This step cleaves the peptide from the resin, removes side-chain protecting groups, and simultaneously opens the pseudoproline ring to regenerate the native Ser or Thr residue.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Mechanisms
Conclusion
Pseudoproline dipeptides are a powerful and widely adopted tool for overcoming aggregation in SPPS, leading to higher yields and purity of the target peptide without altering its final chemical structure. Their mechanism is based on the temporary introduction of a structure-disrupting element that is cleanly removed during the final cleavage step.
In contrast, this compound is not a direct equivalent for this purpose. Its incorporation would result in a permanent modification of the peptide backbone. While the proline component inherently disrupts secondary structures, the primary application of such a dipeptide would likely be in the realm of peptidomimetics, where the goal is to design novel peptide analogs with altered conformations, stability, or biological activities.
For researchers aiming to synthesize a native peptide sequence that is prone to aggregation, pseudoproline dipeptides are the appropriate and validated choice. For those exploring novel peptide structures with potentially enhanced therapeutic properties, the incorporation of dipeptides like beta-alanyl-L-proline could be a rational design strategy, though it falls outside the scope of a direct replacement for aggregation-suppressing reagents in the synthesis of native sequences.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Safety Operating Guide
Prudent Disposal of Fmoc-beta-alanyl-L-proline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Fmoc-beta-alanyl-L-proline, a common reagent in peptide synthesis. Adherence to these procedures is essential to minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3] |
Spill Management: In the event of a spill, avoid dust formation.[2] Sweep up the solid material and place it into a suitable, labeled container for disposal.[3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as chemical waste. It must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
Waste Collection:
-
Place solid this compound waste into a clearly labeled, sealed container designated for chemical waste.
-
Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not pour solutions down the drain.[2]
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Institutional Disposal Procedures:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional guidelines and complete any required waste disposal forms.
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should also be disposed of as solid chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Fmoc-beta-alanyl-L-proline
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental success. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-beta-alanyl-L-proline, a key building block in peptide synthesis.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form or when preparing solutions, adherence to standard laboratory safety protocols is crucial. While specific Fmoc-protected amino acids may not be classified as hazardous substances, the potential for dust inhalation and skin or eye contact necessitates the use of appropriate personal protective equipment (PPE).[1][2][3]
Recommended PPE:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A dust mask may be used for handling large quantities of powder. | Avoids inhalation of fine powder. |
Always inspect gloves before use and wash hands thoroughly after handling.[1][4]
Operational Plan: Handling and Use
This compound is a solid, typically a white powder, used in solid-phase peptide synthesis (SPPS).[2] The operational plan should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[5][6]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container. Avoid creating dust clouds.
-
Dissolving: If preparing a solution, add the solid to the appropriate solvent (commonly Dimethylformamide - DMF) in a designated flask.[7][8][9] Gently swirl or stir to dissolve.
-
Peptide Synthesis: In the context of SPPS, the dissolved this compound is coupled to the free amine of the growing peptide chain on a solid support.[10]
-
Fmoc Deprotection: The Fmoc protecting group is subsequently removed, typically using a mild base solution like 20% piperidine in DMF, to allow for the next amino acid coupling.[7][8][9] This step should always be performed in a fume hood due to the volatility and odor of piperidine.
-
Post-Handling: After use, securely seal the container of this compound and store it in a cool, dry place as recommended by the supplier.[2]
Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection. All waste generated from handling this compound and its associated reactions should be considered chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled solid chemical waste container | Includes contaminated weighing paper, gloves, and any excess solid reagent. |
| Liquid Waste (Non-halogenated) | Labeled non-halogenated solvent waste container | Includes solutions of this compound in solvents like DMF, and waste from the deprotection step containing piperidine. |
| Contaminated Sharps | Sharps container | Any needles or other sharps that come into contact with the chemical. |
Do not pour any chemical waste down the drain.[1] All waste containers should be kept closed when not in use and stored in a designated satellite accumulation area. Follow your institution's specific guidelines for hazardous waste disposal.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. youtube.com [youtube.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 7. genscript.com [genscript.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
